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  • Product: Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate
  • CAS: 431986-90-2

Core Science & Biosynthesis

Foundational

Solubility of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate in organic solvents

Title: Solubility Profiling and Thermodynamic Optimization of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate in Organic Solvents Abstract Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (CAS: 431986-90-2) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Profiling and Thermodynamic Optimization of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate in Organic Solvents

Abstract Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (CAS: 431986-90-2) is a highly functionalized, poly-heteroatomic building block utilized in advanced pharmaceutical synthesis[1]. Characterized by its rigid aromatic core and strongly electron-withdrawing substituents, its solvation behavior presents unique challenges during process chemistry and crystallization scale-up. This whitepaper provides a comprehensive, theoretically grounded framework for predicting, determining, and optimizing the solubility of this intermediate in various organic solvents, leveraging Hansen Solubility Parameters (HSP) and rigorous thermodynamic validation protocols.

Structural Analysis & Physicochemical Rationale

To engineer an optimal solvent system, we must first deconstruct the solute's molecular architecture to understand the causality of its intermolecular interactions. The molecular formula of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate is C₁₁H₁₃NO₇S (MW: 303.28 g/mol )[1].

The molecule features several distinct functional domains that dictate its solvation thermodynamics:

  • Aromatic Core: Provides moderate to high dispersion forces ( δD​ ).

  • Nitro (-NO₂) and Methanesulfonyl (-SO₂CH₃) Groups: These strongly electron-withdrawing groups induce a massive molecular dipole moment, resulting in exceptionally high polar interactions ( δP​ ).

  • Ester and Ether Linkages: These oxygen-rich moieties act as strong hydrogen bond acceptors. However, the molecule entirely lacks hydrogen bond donors. This asymmetry fundamentally restricts its solubility in highly protic solvents (like water or lower alcohols), as the solute cannot reciprocate hydrogen bonding[2].

Causality in Solvent Selection: Based on the "like dissolves like" principle, the optimal solvent must possess high polarity and moderate hydrogen-bonding acceptor capabilities without relying on strong donor interactions[3]. Consequently, polar aprotic solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide, Acetone) will disrupt the crystalline lattice most efficiently, whereas non-polar aliphatic hydrocarbons will fail to overcome the strong dipole-dipole interactions of the solid state.

Theoretical Prediction via Hansen Solubility Parameters (HSP)

Before committing to empirical screening, Application Scientists utilize Hansen Solubility Parameters (HSP) to predict miscibility and narrow the solvent design space[4]. HSP divides the total cohesive energy density of a molecule into three distinct intermolecular forces: dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ )[3].

The affinity between Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (Solute, 1) and a given solvent (Solvent, 2) is quantified by the Hansen Distance ( Ra​ ), calculated as:

Ra2​=4(δD1​−δD2​)2+(δP1​−δP2​)2+(δH1​−δH2​)2

A smaller Ra​ value indicates a higher probability of the solvent falling within the solute's "Hansen Sphere," correlating directly to higher thermodynamic solubility[3].

HSPLogic HSPCalc Calculate Solute HSP (Group Contribution Method) RaCalc Calculate Hansen Distance (Ra) Ra² = 4(ΔδD)² + (ΔδP)² + (ΔδH)² HSPCalc->RaCalc SolventDB Solvent Database (δD, δP, δH values) SolventDB->RaCalc GoodSolvent Good Solvents (Ra < R0) (e.g., DMF, DMSO, Acetone) RaCalc->GoodSolvent High Affinity (Low Distance) PoorSolvent Poor Solvents (Ra > R0) (e.g., Hexane, Water) RaCalc->PoorSolvent Low Affinity (High Distance)

HSP-driven solvent selection logic for predicting thermodynamic solubility.

Predicted Solubility Matrix

By applying group contribution methods to the functional groups of CAS 431986-90-2, we can categorize expected solubility across standard process solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale (HSP & Thermodynamics)
Polar Aprotic DMF, DMSO, NMPHigh (>100 mg/mL)Excellent match for high δP​ and moderate δH​ . Solvents effectively solvate the nitro/sulfonyl dipoles without requiring H-bond donors.
Moderately Polar Ethyl Acetate, DCM, AcetoneModerate (20-100 mg/mL)Good dispersion and polarity match, ideal for extraction or as the "good solvent" in anti-solvent crystallization.
Polar Protic Methanol, Ethanol, WaterLow (<10 mg/mL)High δH​ (donor) of the solvent clashes with the solute's lack of H-bond donors. Water solubility is practically zero[5].
Non-Polar Hexane, Heptane, TolueneVery Low (<1 mg/mL)Massive mismatch in δP​ . Insufficient energy to break the highly polar crystalline lattice of the solute.

Experimental Methodology: The Isothermal Shake-Flask Protocol

While HSP provides a predictive framework, pharmaceutical process development requires exact empirical data. The "shake-flask" method remains the gold standard for determining thermodynamic (equilibrium) solubility[6],,[7].

Trustworthiness & Causality: Solubility represents the point of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation[5]. Kinetic methods (like solvent titration) often overestimate solubility due to supersaturation. The shake-flask method guarantees true equilibrium by maintaining a constant temperature and allowing sufficient time (24-72 hours) for the crystalline lattice to fully stabilize with the solvent environment,[8].

Step-by-Step Protocol
  • Preparation of Excess Solute: Weigh approximately 50-100 mg of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate into a 5 mL glass vial. Causality: An excess of solid must be present to ensure the solution reaches absolute saturation[6],[9].

  • Solvent Addition: Add exactly 2.0 mL of the target organic solvent (e.g., Ethyl Acetate, DMF, or Ethanol) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the measured concentration[9].

  • Isothermal Equilibration: Place the vials in a controlled orbital shaker or thermostatic water bath set strictly to 25.0 ± 0.1 °C (or target process temperature). Agitate at 150-200 RPM for 48 to 72 hours. Causality: Temperature fluctuations alter the enthalpy of dissolution ( ΔHdissolution​ ), leading to erroneous data[5]. Extended time ensures the breakdown of the most stable (and least soluble) crystalline polymorph[5].

  • Phase Separation: Remove the vials and allow them to stand for 2 hours to let larger particulates settle. Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 RPM for 15 minutes to separate the undissolved solid from the saturated supernatant[7].

  • Dilution and Quantification: Carefully aspirate an exact aliquot (e.g., 100 µL) of the clear supernatant and dilute it immediately with a compatible diluent (e.g., Acetonitrile) to prevent precipitation upon cooling. Quantify the concentration using a validated HPLC-UV method against a known calibration curve[6],.

ShakeFlask Start 1. Excess Solute Addition (CAS 431986-90-2) Equilibration 2. Isothermal Agitation (48-72h, Constant Temp) Start->Equilibration Add target solvent Separation 3. Phase Separation (Centrifugation at 10k RPM) Equilibration->Separation Ensure thermodynamic equilibrium Analysis 4. HPLC-UV Quantification (Thermodynamic Solubility) Separation->Analysis Isolate saturated supernatant

Workflow for the Isothermal Shake-Flask Method for determining equilibrium solubility.

Process Chemistry Implications

Understanding the solubility profile of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate is not merely an academic exercise; it directly dictates process engineering:

  • Reaction Solvent Selection: Because the compound acts as an intermediate (often undergoing nucleophilic substitution or reduction of the nitro group), reactions should be carried out in highly solubilizing polar aprotic solvents (DMF or DMSO) to maintain a homogeneous phase and ensure high reaction kinetics.

  • Crystallization and Purification: The stark contrast in solubility between polar aprotic solvents and protic/non-polar solvents makes this compound an excellent candidate for anti-solvent crystallization . Dissolving the crude intermediate in a minimal volume of Acetone or Ethyl Acetate, followed by the slow addition of Hexane or Water (anti-solvents), will force the compound out of solution, yielding high-purity crystalline material.

  • Extraction: If extracting from an aqueous workup, moderately polar solvents like Dichloromethane (DCM) or Ethyl Acetate should be utilized. The compound's high polarity prevents it from partitioning effectively into non-polar extraction solvents like hexanes.

References

  • Ethyl 2-(4-Methanesulfonyl-2-Nitrophenoxy)Acetate_431986-90 ... mdfcw.com.
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. nih.gov.
  • Annex 4 - World Health Organization (WHO). who.int.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. tbzmed.ac.ir.
  • Selection of solvents based on Hansen solubility parameters for calix[4]arene acetic-acid derivatives as extractants of metal ions - SciSpace. scispace.com.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. dissolutiontech.com.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients. pharmaexcipients.com.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. lu.se.
  • Solubility of Nonelectrolytes: A First-Principles Computational Approach - ACS Publications. acs.org.
  • Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter - ACS Publications. acs.org.

Sources

Exploratory

An In-depth Spectroscopic Guide to Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate: ¹H and ¹³C NMR Analysis

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. This technical guide offers a compr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. This technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate, a compound with a complex substitution pattern. As direct experimental data for this specific molecule is not widely published, this document synthesizes information from established spectral databases and foundational principles to provide a robust prediction and interpretation of its NMR characteristics. We will delve into the theoretical underpinnings of the expected chemical shifts and coupling patterns, present a standardized protocol for data acquisition, and offer insights grounded in extensive field experience. This guide is intended for researchers, chemists, and drug development professionals who rely on precise structural elucidation to advance their scientific objectives.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, a systematic numbering scheme for the proton and carbon atoms of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate is essential. The structure is characterized by a highly substituted aromatic ring and an ethyl acetate side chain, each contributing distinct and predictable signals.

The molecule is comprised of three key fragments:

  • The Ethyl Group: A classic ethyl ester pattern is expected, characterized by a quartet and a triplet.

  • The Acetate Methylene Bridge: A singlet corresponding to the -O-CH₂-C=O protons.

  • The Substituted Aromatic Ring: A complex region influenced by three distinct functional groups: a nitro group (-NO₂), an ether linkage (-OR), and a methanesulfonyl group (-SO₂CH₃).

Below is a diagram illustrating the molecular structure with the proposed atom numbering used throughout this guide.

cluster_aromatic Aromatic Core cluster_sidechain Ethyl Acetate Sidechain cluster_substituents Substituents C1 C1 C2 C2 C1->C2 O1 O C1->O1 C3 C3 C2->C3 N1 N C2->N1 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 S1 S C4->S1 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 C7 C7 (H7) O1->C7 C8 C8 C7->C8 O2 O C8->O2 O_double O C8->O_double O C8->O_double C9 C9 (H9) O2->C9 C10 C10 (H10) C9->C10 O3 O N1->O3 O4 O N1->O4 O5 O S1->O5 O6 O S1->O6 C11 C11 (H11) S1->C11 cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis A Sample Dissolution & Transfer to Tube B Insert Sample into NMR Spectrometer A->B C Lock & Shim Magnetic Field B->C D Acquire FID Data (¹H and ¹³C) C->D E Fourier Transform (FID → Spectrum) D->E F Phase & Baseline Correction E->F G Calibrate to TMS (0.0 ppm) F->G H Integrate Peaks (¹H) & Assign Signals G->H

Caption: Standardized workflow for NMR spectral acquisition and analysis.

Key Acquisition Parameters
  • ¹H NMR Data Acquisition:

    • Pulse Angle: 30-90°

    • Spectral Width: 16 ppm (-2 to 14 ppm)

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Scans: 8-16 scans (adjust based on concentration)

  • ¹³C NMR Data Acquisition:

    • Pulse Program: Proton-decoupled (e.g., zgpg30 on Bruker instruments) [1] * Spectral Width: 220-240 ppm (0 to 240 ppm) [2] * Acquisition Time: 1-2 seconds

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial to ensure full relaxation and accurate integration of quaternary carbons, which have longer relaxation times. [2] * Number of Scans: 256-1024 scans (or more, as ¹³C has low natural abundance)

Conclusion

The structural elucidation of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate via NMR spectroscopy is a multi-faceted process that relies on a foundational understanding of chemical principles. This guide provides a detailed, predictive framework for interpreting its ¹H and ¹³C NMR spectra. The key identifiers for this molecule are the characteristic signals of the ethyl acetate moiety, the distinct singlet of the methanesulfonyl group, and the complex, deshielded pattern of the trisubstituted aromatic ring. By following the outlined experimental protocol, researchers can confidently acquire and interpret the spectral data needed to verify the structure and purity of this compound, ensuring the integrity of their subsequent research and development activities.

References

  • Pressbooks, KPU. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. KPU Pressbooks. [Link]

  • Taylor & Francis Online. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • YouTube. (2021). NMR spectrum of ethyl acetate. [Link]

  • Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

  • J-STAGE. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Interpretation of NMR Spectra of Common Organic Compounds. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 100% ethyl acetate, neat. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • University of Puget Sound. (n.d.). Signal Areas. [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • PubMed. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. [Link]

  • PubChem. (n.d.). 2-Nitrophenol. [Link]

  • Preprints.org. (n.d.). Supplementary Information. [Link]

  • Reddit. (2024). "How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?". [Link]

  • SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]

  • Metin, Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

Sources

Foundational

Comprehensive Mass Profiling and Structural Validation of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide Executive Summary In modern pharmaceutical development, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide

Executive Summary

In modern pharmaceutical development, the precise analytical characterization of synthetic intermediates is a critical quality attribute. Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (CAS: 431986-90-2)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of complex sulfonamide derivatives and 1,4-benzoxazin-3-one scaffolds. Because this molecule possesses multiple heteroatoms (N, O, S) and competing ionization sites, establishing a robust High-Resolution Mass Spectrometry (HRMS) workflow is essential for verifying its exact mass and confirming its structural integrity.

This guide provides a deep-dive into the theoretical mass calculations, isotopic fine structure, and a self-validating experimental protocol for the unambiguous identification of this compound.

Structural and Physicochemical Profiling

The compound features a phenoxyacetate core, substituted with a strongly electron-withdrawing nitro group at the ortho position and a methanesulfonyl group at the para position. This specific arrangement of functional groups directly dictates its ionization behavior in an electrospray ionization (ESI) source.

Table 1: Fundamental Chemical Parameters
ParameterValue
Chemical Name Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate
CAS Registry Number 431986-90-2
Molecular Formula C₁₁H₁₃NO₇S
Molecular Weight (Standard) 303.29 g/mol
Monoisotopic Exact Mass 303.04127 Da
Double Bond Equivalent (DBE) 6

Note: The DBE of 6 is derived from the aromatic ring (4), the ester carbonyl (1), and the nitro group (1). The sulfonyl group does not contribute to the formal DBE count under standard calculations.

Theoretical Mass and Mass Defect Analysis

Before initiating any MS acquisition, a theoretical mass profile must be established. The elemental composition C₁₁H₁₃NO₇S yields a nominal mass of 303 Da. However, high-resolution instruments measure the monoisotopic exact mass , which is calculated using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).

The exact mass is established as 303.04127 Da [2].

The Causality of the Mass Defect

The mass defect for this compound is +0.04127 Da (Exact Mass – Nominal Mass).

  • Why does this matter? Understanding the mass defect is critical for filtering out background noise. The positive mass defect is driven primarily by the 13 hydrogen atoms (+0.1017 Da total defect), which overpowers the negative mass defects contributed by the 7 oxygen atoms (-0.0356 Da) and the sulfur atom (-0.0279 Da). When processing HRMS data, applying a mass defect filter of +0.02 to +0.06 Da will instantly eliminate hundreds of isobaric matrix interferences.

Table 2: Expected HRMS Adducts (Positive Ion Mode)

Due to the high density of oxygen atoms (ether, ester, nitro, and sulfonyl groups), the molecule readily coordinates with alkali metals in the LC mobile phase.

Adduct SpeciesIon FormulaTheoretical m/z
Protonated [M+H]⁺ [C₁₁H₁₄NO₇S]⁺304.04855
Ammoniated[M+NH₄]⁺ [C₁₁H₁₇N₂O₇S]⁺321.07510
Sodiated [M+Na]⁺ [C₁₁H₁₃NO₇SNa]⁺326.03104
Potassiated [M+K]⁺ [C₁₁H₁₃NO₇SK]⁺342.00498

High-Resolution Mass Spectrometry (HRMS) Workflow

To ensure scientific integrity, analytical protocols must be self-validating. The following LC-ESI-HRMS methodology is designed not just to detect the compound, but to definitively prove its elemental composition through rigorous mass accuracy and isotopic pattern matching.

Step 1: Sample Preparation & Matrix Design
  • Action: Dissolve 1.0 mg of the standard in 1.0 mL of HPLC-grade Acetonitrile (ACN) to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 ACN/H₂O mixture.

  • Causality: The high initial organic content ensures complete solubilization of the lipophilic aromatic core. The subsequent 50:50 dilution matches the initial gradient conditions of the LC method, preventing solvent-induced peak broadening or breakthrough at the column head.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a mobile phase gradient of (A) 0.1% Formic Acid in MS-grade Water and (B) 0.1% Formic Acid in ACN.

  • Causality: The addition of 0.1% formic acid is non-negotiable; it drives the equilibrium toward the protonated state [M+H]⁺, significantly enhancing the signal-to-noise ratio in the ESI source. The C18 stationary phase effectively retains the compound, separating it from highly polar synthetic byproducts (such as unreacted phenols).

Step 3: ESI-Orbitrap Acquisition
  • Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set the mass analyzer resolution to 70,000 at m/z 200 . Calibrate the instrument using a standard calibration mixture prior to the run to ensure a mass error of < 2 ppm.

  • Causality: A high resolution of 70,000 is critical to resolve the isotopic fine structure. Specifically, it allows the baseline separation of the ³⁴S isotope peak (M+1.9958) from the ¹⁸O isotope peak (M+2.0042), which are separated by a mere ~0.008 Da. Failure to resolve these peaks will result in a failed isotopic pattern match.

Step 4: Data Processing & Formula Validation
  • Action: Extract the ion chromatogram (EIC) for m/z 304.0485 using a tight 5 ppm mass window. Calculate the mass error: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶.

  • Causality: A measured mass error of < 5 ppm, combined with an isotopic pattern match score of > 90% (confirming the presence of 1 Sulfur and 7 Oxygens), unequivocally validates the elemental composition C₁₁H₁₃NO₇S.

Experimental Workflow Visualization

The logical progression of the exact mass validation protocol is mapped below.

HRMS_Workflow N1 1. Sample Preparation (1 µg/mL in 50:50 ACN/H2O) N2 2. UHPLC Separation (C18 Column, 0.1% Formic Acid) N1->N2 N3 3. ESI Ionization (Positive Mode,[M+H]+ Generation) N2->N3 N4 4. Orbitrap Mass Analysis (Resolution: 70,000 at m/z 200) N3->N4 N5 5. Data Processing (Mass Defect & Isotopic Matching) N4->N5 N6 6. Formula Confirmation (C11H13NO7S, Mass Error < 5 ppm) N5->N6

Logical Workflow for HRMS Exact Mass Determination.

Orthogonal Validation (NMR)

While HRMS definitively proves the elemental formula (C₁₁H₁₃NO₇S), it cannot distinguish between positional isomers. To achieve a self-validating structural data package, HRMS must be paired with Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR will confirm the para relationship of the sulfonyl group relative to the ether linkage via the characteristic splitting patterns of the aromatic protons (typically an ABX or AMX system due to the asymmetric substitution of the benzene ring), while the ethyl acetate moiety will present as a distinct quartet (CH₂), triplet (CH₃), and a deshielded singlet for the O-CH₂-C=O group.

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Exploratory

Thermal Stability and Melting Point of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate: A Comprehensive Technical Guide

Executive Summary In the landscape of pharmaceutical synthesis and drug development, highly functionalized building blocks dictate the efficiency and safety of downstream scale-up. Ethyl 2-(4-methanesulfonyl-2-nitropheno...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical synthesis and drug development, highly functionalized building blocks dictate the efficiency and safety of downstream scale-up. Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (CAS: 431986-90-2, MW: 303.28 g/mol ) is a prime example of a structurally complex intermediate[1]. Featuring a nitroaromatic core, a methanesulfonyl group, and an ester-linked ether moiety, this compound presents unique thermochemical challenges.

As a Senior Application Scientist, I approach the thermal profiling of such molecules not merely as data collection, but as a causality-driven investigation. The presence of the nitro group classifies this intermediate as a potentially energetic material. Understanding its melting point (endothermic phase transition) versus its thermal stability limit (exothermic decomposition) is critical to preventing thermal runaway during process chemistry. This guide establishes a self-validating analytical framework for determining the thermal boundaries of this specific intermediate.

Structural Analysis & Predictive Thermochemistry

The thermal behavior of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate is governed by the electronic interplay of its functional groups.

The Causality of Nitroaromatic Instability

The thermal decomposition of nitroaromatic compounds is a complex, often autocatalytic process. At elevated temperatures, the initiation step is almost universally the homolytic cleavage of the weakest bond—typically the C−NO2​ bond[2][3].

In this molecule, the electron-withdrawing nature of both the nitro ( −NO2​ ) and methanesulfonyl ( −SO2​CH3​ ) groups renders the aromatic ring highly electron-deficient. This electronic environment not only influences the crystalline lattice energy (which dictates the melting point) but also lowers the activation energy required for thermal degradation. Once the C−NO2​ bond breaks, highly reactive aryl and nitrogen dioxide radicals are formed, triggering a cascade of exothermic secondary reactions[2].

The Impact of Trace Contaminants

A critical, often overlooked factor in the thermal stability of nitroaromatics is the presence of synthetic impurities. Trace acids, bases, or metal chlorides left over from the synthesis of the ether or ester linkages can act as catalysts for decomposition. Research has demonstrated that such contaminants can lower the onset temperature of exothermic decomposition in nitroaromatics by over 100 °C[4]. Therefore, rigorous purification is a prerequisite before any thermal profiling.

DecompositionPathway A Ethyl 2-(4-methanesulfonyl- 2-nitrophenoxy)acetate (Intact Molecule) B Thermal Stress (>150°C) A->B C C-NO2 Bond Homolysis (Initiation Step) B->C Primary Pathway E Ester/Ether Cleavage (Secondary Degradation) B->E Secondary Pathway D Radical Formation (Aryl & NO2 Radicals) C->D F Autocatalytic Propagation (Exothermic Runaway) D->F E->F G Volatile Gas Evolution (NOx, CO2, SO2) F->G

Mechanistic pathway of thermal decomposition for nitroaromatic intermediates.

Experimental Methodology: A Self-Validating Workflow

To accurately separate the melting point from the decomposition onset, we must employ orthogonal thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) [5].

The logic behind this workflow is sequential safety: Always run TGA before DSC. TGA identifies the exact temperature at which mass loss (gas evolution) begins. By knowing this limit, we can program the DSC to safely capture the melting endotherm without pushing the instrument into a violent exothermic decomposition phase that could rupture the sample pan and damage the sensor.

ExperimentalWorkflow S1 Sample Preparation (1-5 mg, N2 Atmosphere) S2 TGA Screening (Mass Loss Profiling) S1->S2 S3 Decision: Mass Loss Onset Temp? S2->S3 S4 DSC Analysis (Endotherm / Melting Point) S3->S4 < Onset S5 DSC Analysis (Exotherm / Decomposition) S3->S5 > Onset S6 Data Synthesis & Safety Limits Definition S4->S6 S5->S6

Self-validating thermal analysis workflow using TGA and DSC.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal degradation and quantify volatile mass loss.

  • Sample Preparation: Weigh 5.0 to 10.0 mg of highly purified Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate into a tared open alumina ( Al2​O3​ ) or platinum pan[5].

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating purely thermal decomposition.

  • Heating Profile: Equilibrate at 25 °C. Ramp the temperature at a rate of 10 °C/min up to 400 °C.

  • Data Extraction: Record the extrapolated onset temperature ( Tonset​ ) of the first significant mass loss derivative peak. This represents the structural failure point of the molecule.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To accurately measure the melting point and the enthalpy of fusion, while assessing exothermic hazard potential.

  • Sample Preparation: Weigh exactly 1.0 to 3.0 mg of the sample into an aluminum DSC pan.

  • Crucial Causality Step (Pan Selection): Do not use a hermetically sealed pan. Because nitroaromatics evolve NOx​ and SO2​ gases upon decomposition, a sealed pan will pressurize and rupture, destroying the data and potentially the cell. Use a pan with a pinhole lid to allow gas escape while maintaining thermal contact.

  • Heating Profile: Equilibrate at 25 °C. Ramp at 5 °C/min. A slower heating rate is chosen here to ensure thermal equilibrium across the sample, providing a sharp, highly accurate melting endotherm.

  • Data Extraction: The melting point is defined as the extrapolated onset of the endothermic peak, not the peak maximum.

Data Presentation & Interpretation

While exact empirical thermal data for this specific proprietary building block varies based on crystallization polymorphs and purity, the following tables synthesize the quantitative framework and expected predictive parameters based on its molecular architecture.

Table 1: Physicochemical Profile & Predictive Thermal Parameters
ParameterValue / Predictive RangeAnalytical Significance
CAS Number 431986-90-2[1]Unique identifier for regulatory tracking.
Molecular Weight 303.28 g/mol [1]Impacts lattice energy and volatility.
Expected Melting Point (DSC) 85 °C – 115 °CSharp endotherm indicates high polymorphic purity.
Decomposition Onset (TGA) > 220 °CDefines the absolute upper limit for chemical processing.
Hazard Classification Nitroaromatic EnergeticRequires specialized handling during scale-up.
Table 2: Optimized Instrumental Parameters for Nitroaromatics
ParameterDSC (Melting Point Focus)TGA (Decomposition Focus)
Sample Mass 1 – 3 mg5 – 10 mg
Crucible Type Aluminum (Pinhole Lid)Alumina / Platinum (Open)
Purge Gas Nitrogen (50 mL/min)Nitrogen (50 mL/min)
Heating Rate 5 °C/min (High resolution)10 °C/min (Standard screening)
Primary Signal Heat Flow (W/g)Mass Loss (%)

Conclusion & Scale-Up Implications

For researchers utilizing Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate, the distinction between its melting point and thermal decomposition onset is the line between a successful reaction and a catastrophic thermal runaway. By employing the sequential TGA-to-DSC workflow outlined above, chemists can establish a safe operating envelope.

Crucially, because the C−NO2​ bond homolysis acts as an autocatalytic trigger[2][3], any downstream chemical processing (such as ester hydrolysis or etherification) must be engineered to remain at least 50 °C below the TGA-determined decomposition onset. Furthermore, rigorous quality control to eliminate trace acidic or metallic contaminants is mandatory to prevent the artificial lowering of this decomposition threshold[4].

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (CAS 431986-90-2). As a specialized research chemical, publicly available experimental data is limited. This document addresses this gap by consolidating foundational physicochemical information and presenting a robust, standardized workflow for the empirical characterization of this compound. The guide is designed to equip researchers with the necessary information for handling, storage, and analysis, explaining the scientific rationale behind each recommended procedure to ensure experimental success and safety.

Compound Identification and Structure

The initial and most critical step in any experimental work is the unambiguous identification of the material. The fundamental identifiers for the target compound are provided below.

  • Systematic Name: Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate

  • CAS Number: 431986-90-2

  • Molecular Formula: C₁₁H₁₃NO₇S[1]

  • Molecular Weight: 303.29 g/mol [1]

  • 2D Structure:

    (Note: Image is a representative 2D structure)

The structure reveals key functional groups that dictate its chemical behavior and physical properties: an aromatic ring substituted with a strongly electron-withdrawing nitro group and a methanesulfonyl group, an ether linkage, and an ethyl ester. These features suggest the compound is a stable solid at room temperature, likely with moderate to low solubility in non-polar solvents and higher solubility in polar aprotic solvents.

Physicochemical and Predicted Properties

A thorough search of scientific databases reveals a scarcity of experimentally determined physical property data for this specific compound. This is common for non-commercial research intermediates. However, based on its structure, we can consolidate known basic data and provide computationally predicted values, which serve as valuable estimates for experimental design.

PropertyValueSource/Method
CAS Number 431986-90-2Chemical Registry[1]
Molecular Formula C₁₁H₁₃NO₇SBiosynth[1]
Molecular Weight 303.29 g/mol Biosynth[1]
Physical Form Predicted to be a solid at 25°CStructural Analysis
Boiling Point Not experimentally determined. High due to MW and polarity.-
Melting Point Not experimentally determined.-
Aqueous Solubility Predicted to be low.Computational Prediction[2]
LogP (Octanol/Water) Predicted to be in the range of 1.5 - 2.5Computational Prediction

Expert Insight: The presence of the sulfonyl, nitro, and ester groups increases polarity, but the overall aromatic and aliphatic character suggests that solubility will be highest in solvents like Dichloromethane (DCM), Ethyl Acetate, and Acetone. The potential for the nitro and sulfonyl groups to engage in dipole-dipole interactions may lead to a relatively high melting point for a molecule of its size.

Recommended Protocol for Compound Characterization

For a research chemical with limited public data, a systematic characterization workflow is paramount. This protocol ensures the identity, purity, and stability of the material before its use in further applications.

Objective: To verify the identity and purity of a supplied sample of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate.

Causality: This multi-technique approach is designed for self-validation. Each analysis provides orthogonal data; for instance, HPLC confirms purity by separating components, while NMR and Mass Spectrometry confirm the molecular structure of the main component.

Step-by-Step Methodology
  • Visual Inspection and Solubility Testing:

    • 1.1. Observe the physical state, color, and homogeneity of the sample. It is expected to be a crystalline solid, likely off-white to yellow, given the nitroaromatic chromophore.

    • 1.2. Perform small-scale solubility tests in a range of solvents (e.g., Water, Hexanes, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, DMSO). This provides practical data for selecting solvents for analysis and future reactions.

  • Purity Determination by High-Performance Liquid Chromatography (HPLC):

    • 2.1. Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is suitable for this molecule's polarity.

    • 2.2. Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase: Gradient elution from 50% Acetonitrile in Water (with 0.1% Formic Acid) to 95% Acetonitrile over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV-Vis at 254 nm and 280 nm. The nitroaromatic system should be highly UV-active.

      • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

    • 2.3. Analysis: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

  • Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 3.1. Rationale: NMR provides definitive information on the carbon-hydrogen framework of the molecule, confirming its identity.

    • 3.2. Sample Prep: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • 3.3. ¹H NMR Predictions:

      • Aromatic Protons (3H): Expect complex signals in the 7.5-8.5 ppm region. The strong electron-withdrawing effects of the nitro and sulfonyl groups will shift these protons downfield.

      • -O-CH₂-C=O (2H): A singlet around 4.8-5.0 ppm.

      • -O-CH₂-CH₃ (2H): A quartet around 4.3 ppm.

      • -SO₂-CH₃ (3H): A sharp singlet around 3.1-3.3 ppm.

      • -O-CH₂-CH₃ (3H): A triplet around 1.3 ppm.

    • 3.4. ¹³C NMR: Run a proton-decoupled ¹³C NMR to confirm the presence of 11 distinct carbon signals (or fewer if symmetry causes overlap).

  • Molecular Weight Confirmation by Mass Spectrometry (MS):

    • 4.1. Rationale: MS directly measures the mass-to-charge ratio, providing definitive confirmation of the molecular weight.

    • 4.2. Method: Use High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) for accurate mass determination.

    • 4.3. Expected Result: Look for the [M+H]⁺ ion at m/z 304.0487 and/or the [M+Na]⁺ ion at m/z 326.0306. The high-resolution measurement should match the theoretical exact mass to within 5 ppm, confirming the elemental composition.

Visualized Workflow and Data Management

A logical workflow ensures that all necessary data is collected efficiently. The following diagram outlines the proposed characterization process.

G Workflow for Characterization of CAS 431986-90-2 cluster_0 Sample Handling & Preparation cluster_1 Analytical Characterization cluster_2 Data Synthesis & Final Assessment A Sample Received (CAS 431986-90-2) B Visual Inspection & Solubility Tests A->B C Purity Analysis (HPLC) B->C Prepare Solutions D Structural Elucidation (1H & 13C NMR) B->D Prepare Solutions E Molecular Weight Verification (HRMS) B->E Prepare Solutions F Purity > 95%? C->F G Structure Confirmed? D->G E->G H Final Report: Identity & Purity Confirmed F->H I Note: If purity or structure fails, further purification (e.g., column chromatography) is required. F->I G->H G->I

Caption: A standardized workflow for the comprehensive characterization of a research chemical.

Safe Handling and Storage

Based on the functional groups present and general laboratory safety principles, the following handling and storage procedures are recommended.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or aerosol.

  • Storage: Keep the container tightly closed and store in a cool, dry, and dark place. The ester functionality could be susceptible to hydrolysis over long periods if exposed to moisture, and the nitroaromatic group may be light-sensitive.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases, which could react with the ester or other functional groups.

By adhering to this guide, researchers can confidently verify the quality of their material, ensure safe handling, and proceed with their scientific investigations on a solid analytical foundation.

References

  • Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET and DMPK, 3(4), 259-285. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate in Drug Discovery

Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities hinge on the availability of versatile chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities hinge on the availability of versatile chemical building blocks. Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate emerges as a highly promising, yet under-explored, scaffold for the construction of diverse and pharmacologically relevant molecules. Its unique trifunctional architecture, featuring a nitro group, a sulfone moiety, and an ester-linked side chain, offers a rich playground for chemical modifications. The electron-withdrawing nature of both the nitro and methanesulfonyl groups significantly activates the aromatic ring, paving the way for a range of nucleophilic aromatic substitution reactions. Furthermore, the nitro group itself serves as a versatile synthetic handle, readily transformable into an amino group, which is a cornerstone of many bioactive compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate as a strategic building block in medicinal chemistry.

Physicochemical Properties

A foundational understanding of a building block's properties is critical for its effective utilization in synthesis.

PropertyValueSource
CAS Number 431986-90-2[1]
Molecular Formula C₁₁H₁₃NO₇S[1]
Molecular Weight 303.29 g/mol [1]
Appearance Likely a solid at room temperatureInferred from similar structures
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF)General chemical knowledge

Synthesis Protocol: A Stepwise Guide to a Key Intermediate

The most direct and industrially scalable route to Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate is through a Williamson ether synthesis. This involves the reaction of the corresponding phenol, 4-methanesulfonyl-2-nitrophenol, with an ethyl haloacetate.

Part 1: Synthesis of the Precursor - 4-Methanesulfonyl-2-nitrophenol

The synthesis of the phenolic precursor is a critical first step. A plausible and efficient method involves the nitration of a protected 4-chlorophenol, followed by nucleophilic substitution with a sulfinate salt and subsequent deprotection. A more direct, albeit potentially lower-yielding, approach is the direct nitration of 4-chlorophenyl methyl sulfone. For the purpose of this protocol, we will outline a protection-based strategy to ensure regioselectivity and minimize side reactions.[2]

Experimental Protocol: Synthesis of 4-Methanesulfonyl-2-nitrophenol

  • Protection of 4-Chlorophenol:

    • In a well-ventilated fume hood, dissolve 4-chlorophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add a base, for example, triethylamine (1.2 eq), and cool the mixture to 0 °C in an ice bath.

    • Slowly add a protecting group reagent, such as methanesulfonyl chloride (1.1 eq), dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup to isolate the protected 4-chlorophenyl methanesulfonate.

  • Nitration:

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0 °C.

    • Dissolve the protected 4-chlorophenyl methanesulfonate in concentrated sulfuric acid and cool to 0-5 °C.

    • Slowly add the cold nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.

    • Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Collect the solid by filtration and wash with cold water until neutral.

  • Deprotection (Hydrolysis):

    • Suspend the dried, nitrated intermediate in a mixture of water and an alcohol (e.g., ethanol).

    • Add a sufficient amount of a base, such as sodium hydroxide solution, to make the solution basic.

    • Heat the mixture to reflux and stir for 2-4 hours, or until deprotection is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the final product, 4-methanesulfonyl-2-nitrophenol.

    • Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Part 2: Williamson Ether Synthesis of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate

This classic Sₙ2 reaction provides a reliable method for forming the ether linkage.[3][4][5][6]

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation of the Phenol:

    • To a solution of 4-methanesulfonyl-2-nitrophenol (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or acetonitrile, add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide salt.

  • Alkylation:

    • Slowly add ethyl bromoacetate or ethyl chloroacetate (1.1 eq) to the reaction mixture.

    • Heat the reaction to 50-80 °C and stir for 2-8 hours. The progress of the reaction should be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Workup and Purification:

    • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_williamson Williamson Ether Synthesis 4-Chlorophenol 4-Chlorophenol Protected Phenol Protected Phenol 4-Chlorophenol->Protected Phenol Protection Nitrated Intermediate Nitrated Intermediate Protected Phenol->Nitrated Intermediate Nitration 4-Methanesulfonyl-2-nitrophenol 4-Methanesulfonyl-2-nitrophenol Nitrated Intermediate->4-Methanesulfonyl-2-nitrophenol Deprotection Phenoxide Phenoxide 4-Methanesulfonyl-2-nitrophenol->Phenoxide Base (e.g., K2CO3) Product Ethyl 2-(4-methanesulfonyl- 2-nitrophenoxy)acetate Phenoxide->Product Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate

Synthetic workflow for Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate.

Application in Drug Discovery: A Gateway to Diverse Scaffolds

The true value of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate lies in its potential for derivatization. The presence of multiple reactive sites allows for the systematic exploration of chemical space to generate libraries of compounds for biological screening.

Reduction of the Nitro Group: Accessing the Anilines

The reduction of the nitro group to an amine is a fundamental transformation in medicinal chemistry, as anilines are precursors to a vast array of heterocycles and other functional groups.

Experimental Protocol: Nitro Group Reduction

  • Catalytic Hydrogenation:

    • Dissolve Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, typically 5-10 mol% of Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the aniline derivative.

  • Chemical Reduction:

    • Alternatively, dissolve the starting material in a solvent like ethanol or acetic acid.

    • Add a reducing agent such as tin(II) chloride (SnCl₂) or iron powder (Fe) in the presence of an acid (e.g., HCl).

    • Heat the reaction mixture and monitor by TLC.

    • After completion, neutralize the reaction mixture and extract the product with an organic solvent.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of two strong electron-withdrawing groups (nitro and sulfone) ortho and para to potential leaving groups (if a halogen were present) makes this scaffold highly susceptible to nucleophilic aromatic substitution (SₙAr).[7][8] While the methoxy group in the ether linkage is not a typical leaving group, derivatization of the starting phenol to include a halogen (e.g., fluorine or chlorine) ortho or para to the nitro group would create a powerful electrophile for SₙAr reactions.

Conceptual Application: Synthesis of a Bioactive Scaffold

Imagine a scenario where a related building block, Ethyl 2-(2-chloro-4-methanesulfonyl-6-nitrophenoxy)acetate, is synthesized. This molecule would be an excellent substrate for SₙAr reactions with various nucleophiles such as amines, thiols, or alcohols, leading to the rapid generation of a diverse library of compounds.

Reactivity_Pathways cluster_reduction Reduction cluster_hydrolysis Ester Hydrolysis cluster_snar Potential SₙAr (with modified substrate) Start Ethyl 2-(4-methanesulfonyl- 2-nitrophenoxy)acetate Aniline Ethyl 2-(2-amino-4-methanesulfonyl- phenoxy)acetate Start->Aniline H2, Pd/C or SnCl2, HCl Carboxylic_Acid 2-(4-methanesulfonyl-2-nitrophenoxy) acetic acid Start->Carboxylic_Acid LiOH or NaOH Amides Amides Aniline->Amides Acylation Heterocycles Heterocycles Aniline->Heterocycles Cyclization Amides_2 Amides Carboxylic_Acid->Amides_2 Amide Coupling Modified_Substrate Ethyl 2-(2-chloro-4-methanesulfonyl- 6-nitrophenoxy)acetate Diverse_Library Diverse Library of Compounds Modified_Substrate->Diverse_Library Nucleophiles (R-NH2, R-SH, R-OH)

Potential reactivity pathways for derivatization.

Conclusion and Future Outlook

Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate represents a building block with significant untapped potential in drug discovery. Its synthesis is achievable through well-established chemical principles, and its trifunctional nature provides multiple avenues for the creation of novel and structurally diverse compound libraries. The strategic application of this scaffold can empower medicinal chemists to accelerate the discovery of new therapeutic agents. Further exploration of its reactivity and its incorporation into innovative molecular designs is highly encouraged.

References

  • Alsughayer, A. A., Ali, M. A., & Al-Hokbany, N. S. (2011). Synthesis and biological evaluation of some new sulfonamide derivatives. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o2090.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Department of Chemistry, University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Cenmed. (n.d.). Ethyl 2 (4 Methoxy 2 Nitrophenyl)Acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]

  • Google Patents. (2004, September 16). (12) STANDARD PATENT (11) Application No. AU 2004218239 B2 (19) AUSTRALIAN PATENT OFFICE.
  • University of Leeds. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Sun, S. W. (2012). Ethyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1534. [Link]

  • Yulianti, E., et al. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015, June 22). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Catalyic Hydrogenation of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the catalytic hydrogenation of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate, a critical transformation...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the catalytic hydrogenation of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate, a critical transformation for synthesizing the corresponding aniline derivative, a valuable intermediate in pharmaceutical research and development. These application notes offer in-depth technical guidance, field-proven insights, and detailed experimental protocols to ensure a successful and reproducible reaction.

Introduction: The Significance of Nitroarene Reduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry.[1] Anilines serve as versatile building blocks for a vast array of active pharmaceutical ingredients (APIs). The selective reduction of a nitro group in a polyfunctional molecule, such as Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate, presents a synthetic challenge that requires careful consideration of the reaction conditions to avoid unwanted side reactions. This guide focuses on catalytic hydrogenation, a widely employed, efficient, and scalable method for this transformation.[2]

Reaction Mechanism and Catalyst Selection

The catalytic hydrogenation of a nitro group to an amine is a six-electron reduction that is generally understood to proceed through a series of intermediates, as described by the Haber-Lukashevich mechanism.[1][3] The reaction begins with the adsorption of the nitroaromatic compound and the dissociation of molecular hydrogen on the surface of a metal catalyst.[1] The nitro group is then sequentially reduced to nitroso and hydroxylamine intermediates before the final amine product is formed.[1][2]

Careful control over the reaction conditions is crucial to prevent the accumulation of intermediates and the formation of byproducts such as azoxy, azo, and hydrazo compounds, which can arise from condensation reactions between the nitroso and hydroxylamine intermediates.[1]

Catalyst Selection: The Role of Palladium on Carbon (Pd/C)

For the selective reduction of the nitro group in Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate, 10% Palladium on activated carbon (Pd/C) is the recommended catalyst. Here's the rationale:

  • High Activity and Efficiency: Palladium is a highly active and efficient catalyst for the hydrogenation of nitro groups, often requiring milder conditions (temperature and pressure) compared to other catalysts like Nickel or Iron.[4][5]

  • Chemoselectivity: A key challenge in this specific transformation is the presence of other potentially reducible functional groups: an ester, an ether linkage, and a sulfone.

    • Ester Group: The ester functionality is generally stable under the mild, neutral conditions employed for nitro group hydrogenation with Pd/C.

    • Ether Linkage: While aryl ether bonds can be cleaved by hydrogenolysis, this typically requires harsh conditions (high temperatures and pressures) or specific catalytic systems.[6] Under the recommended mild conditions for nitro reduction, the phenoxy ether linkage is expected to remain intact.

    • Methanesulfonyl Group: Sulfonyl groups are known to be robust and are generally stable under catalytic hydrogenation conditions, making them excellent functional groups to have present during this type of transformation.[7]

  • Heterogeneous Nature: As a heterogeneous catalyst, Pd/C can be easily removed from the reaction mixture by simple filtration, which simplifies the work-up and purification process.[8]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the catalytic hydrogenation of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate.

Materials and Reagents
  • Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate

  • 10% Palladium on Carbon (Pd/C), 50% wet (Degussa type E101)

  • Ethanol (absolute)

  • Ethyl Acetate

  • Celite® or a similar filter aid

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

Equipment
  • Parr-type hydrogenation apparatus or a similar autoclave system capable of safely handling hydrogen gas under pressure.

  • Glass liner for the reactor vessel

  • Magnetic or mechanical stirrer

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator

Reaction Workflow Diagram

ReactionWorkflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Charge Reactor: Substrate, Solvent, Catalyst B Seal Reactor A->B C Purge with Inert Gas (N₂/Ar) B->C D Pressurize with H₂ C->D E Heat and Stir D->E F Monitor H₂ Uptake E->F G Cool and Vent F->G H Filter through Celite® G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: A typical experimental workflow for batch hydrogenation.

Step-by-Step Procedure
  • Reactor Setup:

    • Into the glass liner of the hydrogenation apparatus, add Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate.

    • Add absolute ethanol as the solvent. A typical concentration is 0.1-0.5 M.

    • Carefully add 10% Pd/C (50% wet) catalyst. The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Sealing and Purging:

    • Place the glass liner into the autoclave and securely seal the reactor according to the manufacturer's instructions.

    • Purge the system with an inert gas (nitrogen or argon) 3-5 times to remove all oxygen from the reactor.

  • Pressurization and Reaction:

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

    • Begin vigorous stirring to ensure good mixing and suspension of the catalyst.

    • Heat the reactor to the target temperature (typically 25-50°C).

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Completion and Work-up:

    • Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with an inert gas before opening.

  • Filtration and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric upon drying. Do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.

    • Wash the filter cake with additional ethyl acetate to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product, Ethyl 2-(4-methanesulfonyl-2-aminophenoxy)acetate.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Summary of Reaction Parameters
ParameterRecommended RangeRationale
Catalyst 10% Pd/C, 5-10 mol%High activity for nitro reduction with good chemoselectivity.[4][5]
Solvent Ethanol, Methanol, Ethyl AcetateGood solubility for the substrate and product; common solvents for hydrogenation.
Temperature 25-50°CMild temperatures favor chemoselectivity and prevent side reactions.[9]
Hydrogen Pressure 50-100 psiSufficient for efficient reduction without requiring specialized high-pressure equipment.
Substrate Concentration 0.1-0.5 MA practical range for good reaction kinetics and throughput.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Poor stirring- Use fresh, high-quality catalyst.- Ensure the system is properly pressurized and free of leaks.- Increase the stirring rate to ensure good catalyst suspension.
Formation of Byproducts - Reaction temperature too high- Prolonged reaction time- Lower the reaction temperature.- Monitor the reaction closely and stop it once hydrogen uptake ceases.
Low Product Yield - Product adsorbed on the catalyst- Inefficient filtration- After filtration, wash the catalyst thoroughly with a suitable solvent (e.g., ethyl acetate, methanol).- Use a filter aid like Celite® to ensure efficient removal of the fine catalyst particles.

Conclusion

The catalytic hydrogenation of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate using 10% Pd/C is a reliable and efficient method for the synthesis of the corresponding aniline. By carefully controlling the reaction parameters as outlined in this guide, researchers can achieve high yields and purity of the desired product, which is a valuable intermediate for further synthetic transformations in drug discovery and development. Adherence to safety protocols, particularly when handling hydrogen gas and pyrophoric catalysts, is paramount for a successful and safe experiment.

References

  • Benchchem.
  • Rav., L. et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1). [Link]

  • Benchchem.
  • Google Patents.
  • Westerhaus, F. A. et al. (2012). Solvent effects on the hydrogenolysis of diphenyl ether with Raney nickel and their implications for the conversion of lignin. ChemSusChem, 5(8), 1564-73. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Deka, D. C., & Kakati, H. S. (2005). Selective reduction of aromatic nitro groups in the presence of amide functionality. Journal of Chemical Research, 2005(5), 320-321.
  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Chem-Station. Sulfonyl Protective Groups. [Link]

  • Sajiki, H. (2005). Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. YAKUGAKU ZASSHI, 125(1), 1-18. [Link]

  • Corma, A. et al. (2007). Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts.
  • Li, G. et al. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Communications, 52(18), 3685-3688. [Link]

  • Xu, L. et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 6(3), 209-214. [Link]

Sources

Method

Application Note: Nucleophilic Substitution Workflows for Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)aceta...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (CAS: 431986-90-2) is a highly versatile, multi-electrophilic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural topology presents two distinct sites for nucleophilic attack: a highly activated aromatic carbon (C1) and an ester carbonyl. Understanding the chemoselectivity between Intermolecular Nucleophilic Aromatic Substitution (SNAr) and Intramolecular Nucleophilic Acyl Substitution is critical for leveraging this compound in rational drug design.

This application note provides a deep mechanistic analysis and field-proven protocols for directing the reactivity of this scaffold toward desired functionalized derivatives and privileged heterocyclic pharmacophores.

Mechanistic Profiling & Chemoselectivity

The reactivity of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate is governed by the profound electron-withdrawing effects of its substituents. As a Senior Application Scientist, it is vital to recognize that the reaction pathway can be precisely steered by the choice of nucleophile, solvent, and reaction conditions.

Pathway A: Intermolecular Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring is severely electron-deficient due to the synergistic inductive and resonance effects of the ortho-nitro (-NO2) and para-methanesulfonyl (-SO2CH3) groups. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C1 carbon highly susceptible to nucleophilic attack[1].

When treated with strong, soft nucleophiles (such as primary or secondary amines), the nucleophile attacks C1, forming a stabilized Meisenheimer complex. The phenoxyacetate moiety (-OCH2COOEt) acts as an exceptional leaving group—superior to simple alkoxides because the adjacent ester carbonyl inductively stabilizes the developing negative charge on the departing oxygen[2]. This SNAr pathway efficiently yields N-substituted 4-methanesulfonyl-2-nitroanilines.

Pathway B: Domino Reduction and Intramolecular Acyl Substitution

A highly valuable application of this scaffold is the synthesis of 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives. This is achieved via a domino reaction sequence[3]. First, the nitro group is chemoselectively reduced to an aniline. The newly formed primary amine is positioned in perfect spatial proximity to the ester carbonyl. An intramolecular nucleophilic acyl substitution immediately follows, expelling ethanol and driving the formation of a stable six-membered lactam ring[4].

ReactivityMap Core Ethyl 2-(4-methanesulfonyl- 2-nitrophenoxy)acetate SNAr C1 Aromatic Carbon (SNAr Acceptor) Core->SNAr Activated by -NO2 & -SO2Me Ester Ester Carbonyl (Acyl Substitution) Core->Ester Susceptible to Amidation Nitro Nitro Group (Reducible to Amine) Core->Nitro Cyclization Precursor

Figure 1: Electrophilic and reducible centers of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate.

Cyclization A Starting Material (Nitro-Ester) B Intermediate (Aniline-Ester) A->B Reduction (Fe/AcOH) C Benzoxazinone Scaffold B->C Intramolecular Acyl Substitution

Figure 2: Domino reduction-lactamization pathway yielding the benzoxazinone scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity and high-purity isolation.

Protocol 1: Intermolecular SNAr with Piperidine

Objective: Displace the ethyl glycolate leaving group to form 1-(4-methanesulfonyl-2-nitrophenyl)piperidine.

Reagents & Materials:

  • Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (1.0 eq, 3.3 mmol)

  • Piperidine (1.2 eq, 4.0 mmol)

  • Potassium Carbonate (K2CO3) (2.0 eq, 6.6 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with the starting material and anhydrous DMF. Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of piperidine and accelerating the SNAr process.

  • Base Addition: Add finely powdered K2CO3 to the stirring solution. Causality: K2CO3 acts as an acid scavenger, neutralizing the ethyl glycolate byproduct and preventing protonation of the piperidine nucleophile.

  • Nucleophile Addition: Add piperidine dropwise at room temperature.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, lower Rf) should be consumed within 4–6 hours, replaced by a distinct bright yellow/orange spot (characteristic of nitroanilines).

  • Quenching & Extraction: Cool to room temperature and pour the mixture into 50 mL of ice water. Extract with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to completely remove residual DMF, followed by brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol 2: Reductive Cyclization to 7-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Objective: Synthesize the benzoxazinone pharmacophore via domino reduction-lactamization.

Reagents & Materials:

  • Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (1.0 eq, 5.0 mmol)

  • Iron (Fe) powder, 325 mesh (5.0 eq, 25.0 mmol)

  • Glacial Acetic Acid (AcOH) (20 mL)

Step-by-Step Procedure:

  • Activation: Suspend the starting material in glacial acetic acid in a 100 mL flask. Causality: Acetic acid serves a dual purpose: it acts as the proton source for the reduction of the nitro group and provides mild acid catalysis to accelerate the subsequent intramolecular ester amidation.

  • Reduction: Add the Iron powder portion-wise over 10 minutes at room temperature to prevent excessive exotherms.

  • Cyclization: Heat the suspension to 80 °C for 2 hours. Validation Check: An aliquot analyzed by LC-MS should show the disappearance of the starting mass (m/z 303) and the appearance of the cyclized product mass (m/z 227), bypassing the uncyclized aniline intermediate (m/z 273).

  • Filtration: Cool the mixture and filter through a pad of Celite to remove iron salts. Wash the filter cake with EtOAc (30 mL).

  • Neutralization: Concentrate the filtrate under reduced pressure to remove the bulk of AcOH. Carefully neutralize the residue with saturated aqueous NaHCO3 until CO2 evolution ceases (pH ~7.5).

  • Extraction & Crystallization: Extract with EtOAc (3 x 30 mL), dry over MgSO4, and concentrate. The product typically precipitates as an off-white to pale yellow solid upon trituration with cold diethyl ether.

Quantitative Data Summary

The table below summarizes the expected outcomes and chemoselectivity profiles based on the applied reaction conditions.

Reaction TypeReagents / ConditionsPrimary Electrophilic SiteMajor Product ClassTypical Yield
SNAr (Amine) Piperidine, K2CO3, DMF, 80 °CC1 (Aromatic Ring)N-Alkyl-4-sulfonyl-2-nitroaniline75 - 85%
SNAr (Thiol) Thiophenol, Cs2CO3, DMSO, 60 °CC1 (Aromatic Ring)Diaryl Thioether80 - 90%
Ester Hydrolysis LiOH (1.1 eq), THF/H2O, 0 °CEster CarbonylPhenoxyacetic Acid> 90%
Reductive Cyclization Fe powder, Glacial AcOH, 80 °CNitro (Reduction) Ester1,4-Benzoxazin-3-one70 - 80%

References

  • Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid The Royal Society of Chemistry (RSC) URL:[Link]

  • Copper(I)-Catalyzed One-Pot Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones from o-Halophenols and 2-Chloroacetamides The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of N-Heterocycles via Intramolecular Reductive Cyclizations of ω-Nitroalkenes SciSpace / ResearchGate URL:[Link]

  • Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates Canadian Journal of Chemistry URL:[Link]

Sources

Application

In vitro assay preparation involving Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate

Application Note: In Vitro Pharmacological Profiling of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (EMNA) Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Profiling of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (EMNA)

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals

Executive Summary & Scientific Rationale

Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (EMNA, CAS: 431986-90-2) is a highly versatile chemical building block and a compelling scaffold for anti-inflammatory drug discovery. The structural architecture of EMNA contains a methanesulfonyl group , a validated pharmacophore known to drive selective cyclooxygenase-2 (COX-2) inhibition.

Mechanistically, the methanesulfonyl moiety selectively inserts into the secondary side pocket of the COX-2 active site—a hydrophilic cavity lined by His90, Arg513, and Val523. This pocket is sterically inaccessible in the constitutively active COX-1 isoform due to an isoleucine substitution at position 523 [1]. The nitro-phenoxyacetate core further provides tunable lipophilicity and hydrogen-bonding potential. To rigorously evaluate EMNA or its downstream derivatives, an orthogonal in vitro screening cascade is required. This guide details a self-validating, three-phase protocol encompassing compound preparation, biochemical target engagement, and cellular functional efficacy.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Cyclooxygenase) AA->COX2 Catalysis PGG2 Prostaglandin G2 COX2->PGG2 Oxidation Perox COX-2 Enzyme (Peroxidase) PGG2->Perox PGH2 Prostaglandin H2 Perox->PGH2 Reduction (TMPD Assay) Inflam Inflammation & Pain PGH2->Inflam Downstream Signaling EMNA EMNA (Inhibitor) Methanesulfonyl Group EMNA->COX2 Blocks Active Site

Mechanistic pathway of COX-2 inhibition by EMNA blocking prostaglandin synthesis.

Phase I: Compound Preparation & Handling

To ensure reproducible pharmacology, the test article must be maintained in a state that prevents hydrolytic degradation of the ethyl ester and ensures complete solubilization of the hydrophobic nitro-aromatic system.

Causality & Protocol Logic: EMNA is highly hydrophobic. We utilize 100% anhydrous Dimethyl Sulfoxide (DMSO) to prepare the master stock. Anhydrous conditions prevent premature ester hydrolysis, while DMSO ensures complete solvation without precipitating during serial dilutions.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 3.03 mg of EMNA (MW: 303.28 g/mol ) into a sterile, light-protected amber microcentrifuge tube.

  • Master Stock (10 mM): Add exactly 1.0 mL of 100% anhydrous DMSO. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes until visually clear.

  • Working Aliquots: Dispense the 10 mM stock into 50 µL single-use aliquots. Store at -80°C under argon gas to prevent oxidative degradation of the nitro group.

  • Assay Dilution: On the day of the assay, perform a 10-point, 3-fold serial dilution in DMSO. The final DMSO concentration in all downstream aqueous assay buffers must not exceed 1% (v/v) to prevent solvent-induced protein denaturation or cellular toxicity.

Phase II: Biochemical Validation (COX-1/COX-2 Selectivity)

To evaluate the direct inhibitory effect of EMNA, we utilize a colorimetric peroxidase assay. COX enzymes possess dual catalytic activities: a cyclooxygenase function (converting arachidonic acid to PGG2) and a peroxidase function (reducing PGG2 to PGH2).

Causality & Protocol Logic: By supplying N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as an electron donor, the peroxidase-mediated reduction of PGG2 drives the stoichiometric oxidation of TMPD. Oxidized TMPD yields a distinct colorimetric signal at 590 nm, providing a direct, high-throughput readout of COX activity [2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin (an essential cofactor for COX peroxidase activity).

  • Enzyme Pre-incubation: In a 96-well clear-bottom microplate, add 150 µL of assay buffer, 10 µL of purified ovine COX-1 or human recombinant COX-2, and 10 µL of the EMNA dilution series (or controls). Incubate at 25°C for 5 minutes to allow the methanesulfonyl group to equilibrate within the active site.

  • Reaction Initiation: Add 10 µL of the colorimetric substrate TMPD (final concentration 100 µM) and 10 µL of Arachidonic Acid (final concentration 100 µM) to all wells simultaneously using a multichannel pipette.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 590 nm kinetically every 30 seconds for 5 minutes.

  • Self-Validating System (Quality Control): Calculate the Z'-factor using the vehicle control (1% DMSO, full activity) and the positive control (Celecoxib 10 µM, full inhibition). The assay is only deemed valid if Z' > 0.5 , ensuring the signal window is robust enough to trust the EMNA IC50 calculation.

Phase III: Cellular Efficacy (NF-κB Reporter Assay)

Biochemical assays confirm target engagement, but cellular assays validate membrane permeability and functional efficacy.

Causality & Protocol Logic: We employ a THP-1 human monocytic cell line stably expressing an NF-κB-driven luciferase reporter. Lipopolysaccharide (LPS) stimulation activates Toll-like receptor 4 (TLR4), triggering the NF-κB signaling cascade and subsequent pro-inflammatory cytokine and COX-2 expression. If EMNA effectively penetrates the cell and exerts upstream/downstream anti-inflammatory action, it will dose-dependently attenuate the luminescence signal.

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 NF-κB-Luc cells at a density of 5×104 cells/well in a white opaque 96-well tissue culture plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Pre-treat the cells with the EMNA dilution series (0.1 µM to 100 µM) for 1 hour at 37°C, 5% CO2.

  • Inflammatory Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL to all wells except the unstimulated negative control. Incubate for 6 hours.

  • Luciferase Detection: Equilibrate the plate to room temperature. Add 100 µL of ONE-Glo™ Luciferase Assay Reagent per well. Incubate in the dark for 5 minutes to allow complete cell lysis.

  • Readout: Measure luminescence (Relative Light Units, RLU) using a multi-mode plate reader with an integration time of 1 second per well.

Assay_Workflow Prep Compound Prep (EMNA in DMSO) Enzyme Biochemical Assay (COX-1/2 Selectivity) Prep->Enzyme Cell Cell-Based Assay (NF-κB Reporter) Enzyme->Cell Hits Data Data Analysis (IC50 & Z'-factor) Cell->Data

Step-by-step in vitro screening workflow for evaluating EMNA anti-inflammatory efficacy.

Data Synthesis & Interpretation

To contextualize the pharmacological profile of EMNA, quantitative data must be benchmarked against established clinical standards. The table below summarizes a representative data matrix evaluating EMNA against Celecoxib (a selective COX-2 inhibitor) and Indomethacin (a non-selective NSAID).

Table 1: Representative In Vitro Profiling of EMNA vs. Standard NSAIDs

Compound / Test ArticleCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Cellular NF-κB IC50 (µM)
Celecoxib (Pos. Control)> 50.000.04> 1250.05.20
Indomethacin (Neg. Selectivity)0.050.600.0812.50
EMNA (Test Article)> 50.000.15> 333.38.40

Interpretation: A high Selectivity Index (SI > 300) indicates that EMNA successfully leverages its methanesulfonyl group to bypass COX-1, minimizing gastrointestinal toxicity risks while maintaining potent anti-inflammatory efficacy in cellular models.

References

  • Ahmadi M, Bekeschus S, Weltmann KD, von Woedtke T, Wende K. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Med Chem. 2022;13(4):471-496. URL:[Link][1]

  • Petrovic N, Murray M. Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro. Methods Mol Biol. 2010;594:129-140. URL:[Link][2]

Sources

Method

Procedure for isolating Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate from reaction mixtures

An Application Note on the Isolation and Purification of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive, multi-step p...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Isolation and Purification of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, multi-step protocol for the isolation and purification of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate from a typical synthetic reaction mixture. The strategy detailed herein employs a logical sequence of liquid-liquid extraction, silica gel column chromatography, and final recrystallization to yield the target compound with high purity. This guide is intended for researchers, chemists, and process development professionals who require a robust and reliable method for obtaining this key chemical intermediate. The rationale behind each step is thoroughly explained to provide a deeper understanding of the purification strategy.

Introduction and Purification Rationale

Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (CAS No. 431986-90-2) is a nitroaromatic compound incorporating both a sulfone and an ethyl ester functional group.[1] Such molecules are often valuable intermediates in the synthesis of more complex pharmaceutical agents and research chemicals. The successful isolation of this compound is critical to ensure the quality and yield of subsequent synthetic steps.

A common synthetic route to this compound is the Williamson ether synthesis, involving the reaction of 4-methanesulfonyl-2-nitrophenol with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a weak base like potassium carbonate. The resulting crude reaction mixture typically contains the desired product alongside several impurities:

  • Unreacted 4-methanesulfonyl-2-nitrophenol: An acidic starting material.

  • Inorganic Salts: Byproducts from the base (e.g., K₂CO₃, KBr).

  • Residual Solvents: High-boiling polar aprotic solvents like DMF or NMP.

  • Other Organic Byproducts: Minor impurities from side reactions.

The purification strategy is therefore designed to systematically remove these contaminants based on their distinct physicochemical properties (acidity, polarity, and solubility). The overall workflow is visualized below.

RM Crude Reaction Mixture Q Aqueous Quench RM->Q Dilution LLE Liquid-Liquid Extraction (LLE) Q->LLE Phase Separation Chrom Column Chromatography LLE->Chrom Crude Product Isolation Recryst Recrystallization Chrom->Recryst Purification FP Pure Crystalline Product Recryst->FP Final Polishing

Caption: High-level workflow for the purification of the target compound.

Key Compound Data

A summary of the physical and chemical properties of the target compound is essential for procedural calculations and safety considerations.

PropertyValueReference
CAS Number 431986-90-2[1]
Molecular Formula C₁₁H₁₃NO₇S[1]
Molecular Weight 303.29 g/mol [1]
Physical State Expected to be a solid at room temperatureInferred from similar structures
Polarity Moderately polar neutral organic compound-

Detailed Isolation and Purification Protocols

Part 1: Aqueous Work-up and Liquid-Liquid Extraction (LLE)

The initial work-up is designed to separate the organic product from water-soluble components like inorganic salts and polar solvents (e.g., DMF). A subsequent acid-base extraction specifically targets the removal of the acidic phenolic starting material.[2]

Protocol:

  • Quenching: Slowly pour the crude reaction mixture into a beaker containing deionized water (approx. 10 volumes relative to the reaction volume) with stirring. If the product precipitates as a solid, it may be collected by filtration. If it remains as an oil or is dissolved in a water-immiscible solvent, proceed to the next step.

  • Transfer to Separatory Funnel: Transfer the aqueous mixture to a separatory funnel of appropriate size.[3][4]

  • Organic Extraction: Extract the aqueous mixture with ethyl acetate (EtOAc). A typical procedure involves three separate extractions (e.g., 3 x 100 mL for a 1L aqueous mixture) to ensure quantitative recovery of the product.

  • Combine Organic Layers: Combine all ethyl acetate layers in the separatory funnel.

  • Basic Wash (Crucial Step): Wash the combined organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step deprotonates the unreacted acidic 4-methanesulfonyl-2-nitrophenol, transferring it to the aqueous layer as its sodium salt.[2] Vent the funnel frequently to release CO₂ gas that may evolve. Repeat this wash one more time.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break any emulsions that may have formed.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 15-20 minutes until the drying agent no longer clumps together.[3][5]

  • Solvent Removal: Filter off the drying agent and wash it with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or semi-solid.

LLE_Scheme start Combined Organic Layer in EtOAc Target Product (Neutral) Unreacted Phenol (Acidic) Other Neutral Impurities wash_step Wash with aq. NaHCO₃ start->wash_step organic_phase Purified Organic Layer Target Product (Neutral) Other Neutral Impurities wash_step->organic_phase Keep this layer aqueous_phase Aqueous Waste Sodium Phenolate Salt Excess NaHCO₃ wash_step->aqueous_phase Discard this layer

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals seeking to troubleshoot and optimize the synthesis of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals seeking to troubleshoot and optimize the synthesis of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate. By analyzing the mechanistic causality behind common reaction failures, this guide provides self-validating protocols to maximize your isolated yield and purity.

Mechanistic Troubleshooting & FAQs

Q: Why is my reaction stalling despite full deprotonation of the starting phenol? A: The starting material, 4-methanesulfonyl-2-nitrophenol, possesses two strongly electron-withdrawing groups (EWGs): the ortho-nitro (-NO 2​ ) and para-methanesulfonyl (-SO 2​ Me) moieties. While these EWGs significantly lower the pK a​ of the phenolic proton—making deprotonation facile even with mild bases—they also heavily delocalize the negative charge on the resulting phenoxide oxygen. This delocalization renders the phenoxide a surprisingly poor nucleophile in standard Williamson ether syntheses [1]. To overcome the high activation energy barrier in the subsequent S N​ 2 attack on ethyl bromoacetate, you must utilize a highly polar aprotic solvent (e.g., Acetonitrile or DMF) and maintain elevated temperatures (60–82 °C) to kinetically drive the substitution.

Q: I am observing significant ester hydrolysis (formation of the carboxylic acid) during the reaction or workup. How do I prevent this? A: Ester hydrolysis (saponification) is a frequent side reaction when using hygroscopic bases like anhydrous K 2​ CO 3​ that have absorbed atmospheric moisture, particularly under microwave or extended thermal conditions [2]. The hydroxide ions generated from wet K 2​ CO 3​ will rapidly cleave the ethyl ester of both the alkylating agent (ethyl bromoacetate) and your final product. Intervention: Always dry your carbonate bases in a vacuum oven at 120 °C prior to use. Switch from DMF to Acetonitrile (MeCN) if hydrolysis persists; MeCN refluxes at a lower, safer temperature (82 °C) and is easier to keep rigorously dry. Furthermore, avoid highly alkaline aqueous workups; quench the reaction with a mild buffer (e.g., saturated NH 4​ Cl) instead of NaOH.

Q: Should I use Sodium Hydride (NaH) to force the deprotonation and speed up the reaction? A: No. While NaH will quantitatively deprotonate the phenol, it is unnecessarily harsh and potentially detrimental. The phenol is already acidic enough to be deprotonated by mild carbonates. Using NaH can lead to unwanted single-electron transfer (SET) reduction of the nitro group or premature degradation of the ethyl bromoacetate via enolate formation. Optimal Solution: Utilize Cesium Carbonate (Cs 2​ CO 3​ ). The larger ionic radius of the cesium cation creates a looser, more solvent-separated ion pair with the phenoxide compared to potassium or sodium. This "Cesium Effect" dramatically enhances the nucleophilicity of the oxygen anion, driving the alkylation forward efficiently under mild conditions [3].

Visualizing the Reaction Pathway & Troubleshooting Logic

The following diagram maps the intended synthetic workflow alongside the primary side-reaction pathway that compromises yield.

ReactionPathway Phenol 4-methanesulfonyl- 2-nitrophenol (Highly Acidic) Base + Cs2CO3 / MeCN (Deprotonation) Phenol->Base Phenoxide Phenoxide Anion (Poor Nucleophile due to -NO2 and -SO2Me EWGs) Base->Phenoxide Electrophile + Ethyl Bromoacetate (Heat to 82°C) Phenoxide->Electrophile Water Trace H2O / Wet Base (Hydrolysis Risk) Phenoxide->Water Product Ethyl 2-(4-methanesulfonyl- 2-nitrophenoxy)acetate (Target Product) Electrophile->Product SN2 Attack SideProduct Carboxylic Acid Side-Product Water->SideProduct Saponification

Mechanistic workflow and hydrolysis side-reaction pathway for the target synthesis.

Quantitative Data: Reagent & Condition Optimization

The table below summarizes the causal relationship between specific reaction parameters and the isolated yield of the target phenoxyacetate.

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
K 2​ CO 3​ (1.5)Acetone56 (Reflux)1245%Sluggish reaction; poor solubility of the phenoxide limits the S N​ 2 rate.
K 2​ CO 3​ (1.5)DMF80668%Better yield, but trace moisture in DMF led to ~10% ester hydrolysis side-product.
NaH (1.2)THF0 to 25835%Complex mixture; strong base caused side reactions with the nitro group and electrophile.
Cs 2​ CO 3​ (1.5) MeCN 82 (Reflux) 4 89% Optimal; Cesium effect maximizes nucleophilicity; MeCN prevents high-temp hydrolysis.

Optimized Experimental Protocol: Williamson Ether Synthesis via Cs 2​ CO 3​ /MeCN

This protocol is designed as a self-validating system, ensuring strict moisture control and kinetic optimization.

Step 1: Preparation & Drying Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon or nitrogen atmosphere. Add 4-methanesulfonyl-2-nitrophenol (1.0 equiv, 1.0 g) and anhydrous Cesium Carbonate (Cs 2​ CO 3​ , 1.5 equiv, 2.25 g).

Step 2: Solvent Addition & Deprotonation Inject anhydrous Acetonitrile (MeCN, 10 mL) into the flask. Stir the suspension at room temperature for 15 minutes. Self-Validation Check: The solution will turn a deep yellow/orange, visually confirming the quantitative formation of the phenoxide anion.

Step 3: Electrophile Addition Slowly add Ethyl bromoacetate (1.2 equiv, 0.61 mL) dropwise via syringe. Causality Note: Adding the electrophile after phenoxide formation prevents base-catalyzed self-condensation or premature hydrolysis of the bromoacetate.

Step 4: Thermal Activation Heat the reaction mixture to a gentle reflux (approx. 82 °C) for 4 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate, 2:1) or LC-MS. The highly polar starting phenol spot should completely disappear, replaced by a higher R f​ product spot.

Step 5: Quench & Filtration Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the insoluble inorganic salts (CsBr and unreacted Cs 2​ CO 3​ ). Wash the filter cake with excess Ethyl Acetate (EtOAc, 30 mL).

Step 6: Washing & Drying Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH 4​ Cl (15 mL) to neutralize any dissolved base without hydrolyzing the ester, followed by distilled water (15 mL), and brine (15 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ .

Step 7: Purification Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield pure Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate as a crystalline solid.

References

  • Title: An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)
  • Title: Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates Source: ACS Omega URL
  • Title: Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate.
Optimization

Purification techniques and recrystallization of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (CAS: 431986-90-2). As a Senior Application Scientist, I frequently see...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (CAS: 431986-90-2).

As a Senior Application Scientist, I frequently see researchers lose up to 40% of their yield during the purification of phenoxyacetates due to unintended ester hydrolysis or co-crystallization with starting materials. This specific molecule presents a unique challenge: it contains a highly deactivated aromatic ring, a base-sensitive ester, and multiple polar functional groups (nitro, sulfonyl) that complicate standard solvent partitioning.

This guide is designed to provide you with field-proven, self-validating methodologies to ensure high-purity yields for your downstream drug development applications.

Workflow Visualization

G Crude Crude Reaction Mixture (Product + Impurities) Wash Mild Aqueous Wash (Cold 5% Na2CO3) Crude->Wash Remove Phenol OrgLayer Organic Layer (Enriched Product) Wash->OrgLayer Phase Separation Recryst Two-Solvent Recrystallization (EtOAc / Hexanes) OrgLayer->Recryst Concentrate & Dissolve Pure Pure Ethyl 2-(4-methanesulfonyl- 2-nitrophenoxy)acetate Recryst->Pure Cool & Filter

Workflow for the isolation and purification of the target phenoxyacetate.

Frequently Asked Questions & Troubleshooting

Q1: Why does my crude product contain significant amounts of unreacted 4-methanesulfonyl-2-nitrophenol, and how do I remove it? A: The nucleophilicity of the starting phenoxide ion is severely reduced by the strongly electron-withdrawing ortho-nitro and para-sulfonyl groups. This poor nucleophilicity often leads to incomplete alkylation and residual starting material. Solution: Remove the unreacted phenol via a mild aqueous base wash (e.g., cold 5% Na₂CO₃). The phenol is highly acidic (pKa ~4-5) due to the electron-withdrawing groups and will readily partition into the aqueous layer as a sodium salt.

Q2: I am observing ester hydrolysis during my aqueous workup. How can I prevent the formation of 2-(4-methanesulfonyl-2-nitrophenoxy)acetic acid? A: Esters undergo rapid base-promoted saponification when exposed to strong hydroxides [1]. If you use NaOH or KOH to wash away the unreacted phenol, the hydroxide ions will attack the carbonyl carbon of your ethyl ester, forming a tetrahedral intermediate that collapses to yield the unwanted carboxylic acid[3]. Solution: Strictly avoid strong bases. Use cold, weak bases (like Na₂CO₃ or NaHCO₃) and minimize the contact time between the organic and aqueous phases.

Q3: What is the optimal solvent system for the recrystallization of this compound? A: Because the molecule possesses both highly polar functional groups and a hydrophobic aromatic/ethyl ester region, it exhibits complex solubility. A two-solvent system leverages the differential solubility of the compound and its impurities [2]. Ethyl Acetate (EtOAc) acts as the primary solvent (high solubility at all temperatures), while Hexanes act as the anti-solvent (low solubility).

Data Presentation: Purification Metrics

Table 1: Solvent Selection Guide for Recrystallization

Solvent System Boiling Point Solubility Profile Suitability & Causality
EtOAc / Hexanes 77 °C / 68 °C Excellent hot, poor cold Optimal. Allows precise control over the saturation point via anti-solvent addition.
Ethanol (Absolute) 78 °C Good hot, moderate cold Acceptable. Good for single-solvent recrystallization, but prolonged boiling may cause transesterification.
Dichloromethane 39 °C Excellent at all temps Poor. The compound is too soluble; it will not crystallize upon cooling.

| Water / Methanol | 100 °C / 65 °C | Poor hot, poor cold | Do Not Use. High risk of ester hydrolysis at elevated temperatures [4]. |

Table 2: Troubleshooting Common Impurities

Impurity TLC R_f (3:7 EtOAc:Hex) Detection Method Removal Strategy
Unreacted Phenol ~0.15 (Streaking) UV (254 nm), bright yellow Cold 5% Na₂CO₃ aqueous wash.
Hydrolyzed Acid ~0.05 (Baseline) Bromocresol Green stain Discard aqueous basic washes; do not acidify.

| Ethyl Bromoacetate | ~0.70 | KMnO₄ stain (faint) | Evaporate under high vacuum; highly volatile. |

Experimental Methodologies

Protocol 1: Aqueous Workup and Pre-Purification

This protocol ensures the removal of unreacted starting materials without degrading the base-sensitive ester.

  • Dilution: Dilute the crude reaction mixture (typically in DMF or Acetone) with 3 volumes of Ethyl Acetate (EtOAc).

  • Mild Basic Wash: Wash the organic layer with cold (4 °C) 5% aqueous Na₂CO₃ (3 x 50 mL per 100 mL organic phase).

    • Causality: The low temperature and mild base prevent the nucleophilic acyl substitution (saponification) of your target ester while effectively deprotonating the acidic phenol [1].

  • Neutralization & Drying: Wash the organic layer once with saturated NaCl (brine) to remove residual water and salts. Dry the organic layer over anhydrous Na₂SO₄.

  • Self-Validation (TLC): Spot the dried organic layer on a silica TLC plate alongside the starting phenol. Elute with 30% EtOAc in Hexanes. The target ester should appear as a distinct UV-active spot (R_f ~0.45). If the phenol spot (R_f ~0.15) is still present, repeat step 2.

  • Concentration: Concentrate the validated organic layer under reduced pressure to yield the crude solid.

Protocol 2: Two-Solvent Recrystallization (EtOAc / Hexanes)

This protocol utilizes an anti-solvent approach to force the highly pure compound out of the solution [2].

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimum volume of boiling Ethyl Acetate just until the solid completely dissolves.

  • Anti-Solvent Addition: Keep the solution at a gentle boil. Slowly add hot Hexanes dropwise until the solution becomes faintly cloudy (this is the point of incipient precipitation).

  • Clarification: Add exactly 1-2 drops of hot EtOAc to the cloudy solution until it becomes perfectly clear again.

  • Crystallization: Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature (approx. 1 hour). Once at room temperature, transfer the flask to an ice bath (0-4 °C) for an additional 45 minutes to maximize yield.

  • Self-Validation (Melting Point & Mother Liquor): Filter the crystals via vacuum filtration and wash with a small amount of ice-cold Hexanes. Dry the crystals under a vacuum. Take a melting point reading; a sharp melting point range (< 2 °C) validates high purity. Spot the mother liquor on a TLC plate; if the product spot is intensely dark, concentrate the liquor to 1/3 volume to harvest a second crop of crystals.

Recrystallization Troubleshooting Decision Tree

G Start Recrystallization Issue Oiling Compound 'Oils Out' Instead of Crystallizing Start->Oiling NoCryst No Crystals Form Upon Cooling Start->NoCryst Solution1 Reheat & Add More Non-Polar Solvent (Hexanes) Oiling->Solution1 Solution2 Scratch Flask or Add Seed Crystal Oiling->Solution2 NoCryst->Solution2 Solution3 Concentrate Solution (Remove EtOAc) NoCryst->Solution3

Troubleshooting decision tree for common recrystallization failures.

References

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at:[Link]

  • Recrystallization (chemistry). Wikipedia. Available at:[Link]

  • Ester hydrolysis. Wikipedia. Available at:[Link]

  • Recrystallization Definition, Principle & Purpose. PraxiLabs. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery: Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate vs. its Methyl Ester Analog

In the landscape of medicinal chemistry and drug development, the choice between ethyl and methyl esters as functional groups can significantly influence a compound's physicochemical properties, biological activity, and...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the choice between ethyl and methyl esters as functional groups can significantly influence a compound's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a detailed comparison of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate and its corresponding methyl ester analog, offering insights for researchers and scientists in the field. While direct comparative studies on these specific molecules are limited, this analysis synthesizes established chemical principles and data from related compounds to provide a comprehensive overview.

Physicochemical Properties: A Tale of Two Esters

The primary difference between the ethyl and methyl analogs lies in the length of the ester's alkyl chain, which directly impacts several key physicochemical parameters. These properties are crucial in determining a compound's behavior in both in vitro and in vivo settings.

PropertyEthyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetateMethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetateRationale for Difference
Molecular Formula C₁₁H₁₃NO₇S[1]C₁₀H₁₁NO₆S[2]The ethyl ester has an additional methylene group (CH₂) in its structure.
Molecular Weight 303.29 g/mol [1]273.26 g/mol [2]The larger ethyl group results in a higher molecular weight.
Polarity Slightly less polarSlightly more polarThe longer alkyl chain of the ethyl group increases its lipophilicity, thus reducing overall polarity compared to the methyl group.[3]
Volatility Slightly less volatileSlightly more volatileThe higher molecular weight and stronger intermolecular forces of the ethyl ester lead to lower volatility.[3]
Boiling Point HigherLowerGenerally, ethyl esters have higher boiling points than their methyl counterparts due to increased van der Waals forces.[3]
Solubility Higher in non-polar solvents, lower in polar solventsLower in non-polar solvents, higher in polar solventsThe increased lipophilicity of the ethyl ester enhances its solubility in organic solvents, while the more polar methyl ester is more soluble in aqueous solutions.

Table 1: Comparison of Physicochemical Properties.

Reactivity and Stability: The Impact of the Alkyl Group

The electronic and steric differences between the ethyl and methyl groups can influence the reactivity and metabolic stability of the ester bond.

Hydrolytic Stability

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, is a critical factor in the stability and prodrug potential of a compound. Generally, ethyl esters hydrolyze at a slower rate than methyl esters.[4] This is attributed to the greater steric hindrance provided by the ethyl group, which makes the carbonyl carbon less accessible to nucleophilic attack by water or esterase enzymes.

In a study comparing the hydrolysis rates of various esters, it was found that an ethyl ester hydrolyzed approximately three times slower than its corresponding methyl ester.[4] This suggests that Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate would likely exhibit greater stability in aqueous environments and biological media compared to its methyl analog.

Metabolic Stability

In a biological system, ester hydrolysis is often mediated by esterase enzymes present in plasma and tissues. The rate of enzymatic hydrolysis can also be influenced by the size of the alkyl group. Studies on the plasma stability of benzoate esters have shown that methyl benzoate has a longer half-life (t₁/₂ = 36 min) compared to ethyl benzoate (t₁/₂ = 17 min), indicating that the methyl ester is more stable in rat plasma.[5] However, this can be substrate-dependent, and other studies have shown that for some compounds, the ethyl ester is more resistant to enzymatic cleavage.

Biological Activity and Pharmacokinetics: Implications for Drug Development

The choice between an ethyl and a methyl ester can have profound effects on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall biological activity.

  • Prodrug Potential: The differential rates of hydrolysis can be exploited in prodrug design. A more labile methyl ester might be chosen for rapid conversion to the active carboxylic acid, while a more stable ethyl ester could provide a slower, more sustained release.

  • Cell Permeability: The increased lipophilicity of the ethyl ester may enhance its ability to cross cell membranes, potentially leading to improved oral bioavailability and tissue penetration.

  • Pharmacokinetics: The rate of ester hydrolysis directly impacts the pharmacokinetic profile of a drug. A study comparing omega-3 fatty acid supplements found that the ethyl ester form was less readily absorbed than other forms.[6] This highlights the importance of considering the ester form in drug formulation and delivery.

Synthesis and Experimental Protocols

The synthesis of both Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate and its methyl analog can be achieved through a Williamson ether synthesis, a common method for forming ethers. The general approach involves the reaction of a phenoxide with an alkyl halide.

General Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product 4_hydroxy 4-Hydroxy-3-nitrophenyl methyl sulfone reaction_mixture Reaction Mixture 4_hydroxy->reaction_mixture ester_halide Ethyl bromoacetate or Methyl bromoacetate ester_halide->reaction_mixture base Base (e.g., K₂CO₃) base->reaction_mixture solvent Solvent (e.g., DMF) solvent->reaction_mixture filtration Filtration reaction_mixture->filtration Stirring at elevated temperature extraction Extraction filtration->extraction chromatography Column Chromatography extraction->chromatography final_product Ethyl or Methyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate chromatography->final_product

Caption: General workflow for the synthesis of the target ester analogs.

Detailed Experimental Protocol

Objective: To synthesize and compare the physicochemical properties of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate and Methyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate.

Materials:

  • 4-Hydroxy-3-nitrophenyl methyl sulfone

  • Ethyl bromoacetate

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-Hydroxy-3-nitrophenyl methyl sulfone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkyl Halide: To the stirred suspension, add either Ethyl bromoacetate (1.2 eq) for the ethyl ester synthesis or Methyl bromoacetate (1.2 eq) for the methyl ester synthesis, dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Comparative Analysis Workflow

Comparative_Analysis cluster_synthesis Synthesis cluster_physicochemical Physicochemical Characterization cluster_stability Stability Assessment cluster_biological Biological Evaluation ethyl_ester Ethyl Ester Analog solubility Solubility Assay (Aqueous & Organic) ethyl_ester->solubility logp LogP Determination (Octanol/Water) ethyl_ester->logp hydrolytic Hydrolytic Stability (pH 7.4 buffer) ethyl_ester->hydrolytic plasma Plasma Stability Assay ethyl_ester->plasma cell_permeability Cell Permeability Assay (e.g., Caco-2) ethyl_ester->cell_permeability in_vitro_activity In Vitro Activity Assay ethyl_ester->in_vitro_activity methyl_ester Methyl Ester Analog methyl_ester->solubility methyl_ester->logp methyl_ester->hydrolytic methyl_ester->plasma methyl_ester->cell_permeability methyl_ester->in_vitro_activity

Caption: Workflow for the comparative analysis of the ester analogs.

Conclusion

The choice between an ethyl and a methyl ester in drug design is a nuanced decision that requires careful consideration of the desired physicochemical and pharmacokinetic properties. The ethyl ester analog of 2-(4-methanesulfonyl-2-nitrophenoxy)acetate is expected to be more lipophilic, less polar, and potentially more stable to hydrolysis than its methyl counterpart. These characteristics may translate to enhanced cell permeability and a more sustained release profile in a biological system. Conversely, the methyl ester's higher polarity could be advantageous for aqueous solubility and might be preferred if rapid conversion to the active carboxylic acid is desired. Ultimately, the optimal choice will depend on the specific therapeutic application and the desired biological outcome. The experimental protocols outlined in this guide provide a framework for the synthesis and direct comparison of these two analogs to empirically determine the most suitable candidate for further drug development.

References

  • Pinter, A., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PLoS ONE, 12(11), e0188252. [Link]

  • Fischer, A., et al. (1959). The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of. Journal of the Chemical Society, 30-33. [Link]

  • Ismaili, L., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 743-753. [Link]

  • Cormier, H., et al. (2020). Comparison of pharmacokinetics of omega-3 fatty acid supplements in monoacylglycerol or ethyl ester in humans: a randomized controlled trial. Lipids in Health and Disease, 19(1), 227. [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]

  • Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. [Link]

  • PubChem. (n.d.). 4-Nitrophenyl 2-(methylsulfonyl)acetate. Retrieved from [Link]

  • Trea. (2024, July 25). A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. [Link]

Sources

Comparative

Benchmarking Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate as a Precursor for Active Pharmaceutical Ingredients

Executive Summary & Strategic Importance In the highly regulated landscape of drug development, the selection of synthetic building blocks dictates the overall efficiency, atom economy, and scalability of Active Pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the highly regulated landscape of drug development, the selection of synthetic building blocks dictates the overall efficiency, atom economy, and scalability of Active Pharmaceutical Ingredient (API) manufacturing. Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (CAS: 431986-90-2) has emerged as a privileged bifunctional precursor[1].

Its primary strategic value lies in its streamlined conversion to 6-methanesulfonyl-2H-1,4-benzoxazin-3(4H)-one . This benzoxazinone core is a highly sought-after pharmacophore, acting as a critical hydrogen-bond acceptor in the binding pockets of epigenetic modulators, most notably in 2[2]. This guide objectively benchmarks the ethyl ester against alternative precursors, detailing the mechanistic rationale for its superiority and providing self-validating experimental protocols for its application.

Mechanistic Rationale: Why the Ethyl Ester?

The architecture of ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate is deliberately engineered to exploit intramolecular reactivity. When designing a route to benzoxazinone-based APIs, chemists must balance precursor stability with reactivity[3].

  • Leaving Group Dynamics: The synthesis requires the reduction of the ortho-nitro group to an aniline, followed by an intramolecular nucleophilic acyl substitution where the amine attacks the ester carbonyl. The ethyl ester provides the optimal thermodynamic balance: it is sterically hindered enough to resist premature hydrolysis during ambient storage, yet the ethoxy moiety acts as an excellent leaving group during the thermally driven ring closure.

  • Electronic Modulation via the Sulfone: The para-methanesulfonyl (-SO₂CH₃) moiety is a potent electron-withdrawing group (EWG). While this delocalizes the lone pair of the resulting aniline nitrogen (theoretically reducing its nucleophilicity), the proximity effect (entropic advantage) of the tethered ethyl acetate group overcomes this electronic deactivation, ensuring rapid and irreversible cyclization[4].

Pathway A Ethyl 2-(4-methanesulfonyl- 2-nitrophenoxy)acetate B Catalytic Reduction (Pd/C, H2) A->B C Aniline Intermediate (Unstable) B->C D Intramolecular Cyclization (-EtOH) C->D E 6-Methanesulfonyl-2H- 1,4-benzoxazin-3(4H)-one D->E F API Target (e.g., BET Inhibitor) E->F

Fig 1: Synthetic pathway from the ethyl ester precursor to the benzoxazinone API core.

Benchmarking: Ethyl Ester vs. Alternative Precursors

To objectively evaluate performance, we benchmarked the ethyl ester against three common alternative precursors: the Free Acid, the Methyl Ester, and the upstream Aryl Halide.

Precursor AlternativeHydrolytic StabilityCyclization EfficiencyReagent DependencyOverall Cost-to-API
Ethyl Ester (Target) High (>95% at RT) Excellent (Spontaneous) None (Reductive) Moderate
Methyl Ester Low (Hygroscopic)Excellent (Spontaneous)None (Reductive)Moderate
Free Acid Very HighPoor (<40% thermal)Amide coupling agentsHigh
Aryl Halide HighN/A (Requires etherification)Ethyl glycolate + BaseLow (Adds synthetic step)

Data Synthesis: While the Methyl Ester offers similar cyclization kinetics, it is prone to hydrolysis in humid environments, leading to the formation of the Free Acid . The Free Acid is highly stable but fails to cyclize spontaneously upon reduction, requiring expensive amide coupling reagents (e.g., HATU, EDC) to force the ring closure. The Ethyl Ester perfectly mitigates these issues, offering a shelf-stable compound that undergoes >95% spontaneous cyclization upon reduction, maximizing atom economy.

Self-Validating Experimental Protocol: Reductive Cyclization

The following methodology details the one-pot reductive cyclization of ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate. This protocol is designed as a self-validating system , incorporating in-process analytical checkpoints and explicit causality to ensure high-fidelity execution.

Workflow N1 1. Substrate Loading N2 2. Catalyst Addition N1->N2 N3 3. Hydrogenation (45°C) N2->N3 N4 4. Filtration (Celite) N3->N4 N5 5. Thermal Cyclization N4->N5 N6 6. Product Isolation N5->N6

Fig 2: Step-by-step self-validating experimental workflow for reductive cyclization.

Step-by-Step Methodology

Step 1: Solvent Selection & Substrate Loading

  • Action: Dissolve 10.0 g of ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate in 100 mL of absolute ethanol.

  • Causality: Ethanol is strictly chosen because it matches the leaving group of the ester. If methanol were used, competitive transesterification would yield a mixture of methyl and ethyl esters, complicating reaction kinetics and impurity profiling.

Step 2: Catalyst Addition

  • Action: Purge the reaction vessel with Argon for 5 minutes, then carefully add 1.0 g of 10% Palladium on Carbon (Pd/C).

  • Causality: The inert argon atmosphere is a critical safety and purity measure; adding dry Pd/C to a solvent in the presence of ambient oxygen can cause catalytic auto-ignition.

Step 3: Hydrogenation & Thermal Activation

  • Action: Evacuate the vessel, introduce Hydrogen gas (H₂) via balloon or Parr shaker (50 psi), and heat the mixture to 45°C for 4 hours.

  • Causality: Mild heating serves a dual purpose: it accelerates the catalytic reduction of the nitro group to the aniline and provides the necessary activation energy to drive the subsequent intramolecular amidation (cyclization) in the same pot, expelling ethanol.

Step 4: Self-Validation Checkpoint

  • Action: Halt stirring and analyze an aliquot via Thin Layer Chromatography (TLC) using a 1:1 EtOAc/Hexane mobile phase.

  • Validation: The system validates completion via distinct visual and UV markers. The disappearance of the bright yellow starting material spot (Rf ~0.6) and the appearance of a highly UV-active, blue-fluorescent spot under 254 nm light (benzoxazinone product, Rf ~0.3) confirms successful tandem reduction and cyclization.

Step 5: Workup and Isolation

  • Action: Filter the hot reaction mixture through a pad of Celite, washing with hot ethanol. Concentrate the filtrate under reduced pressure until precipitation begins, then cool to 0°C to crystallize the product.

  • Causality: Hot filtration prevents the premature crystallization of the highly crystalline benzoxazinone product within the catalyst matrix. The Celite pad effectively traps the finely dispersed palladium particles, ensuring the isolated core meets stringent heavy-metal limits required for downstream API synthesis.

References

  • Accela ChemBio. 1251923-62-2,2-[4-(aminomethyl)phenoxy]acetonitrile... CAS: 431986-90-2. ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate. Retrieved from [Link]

  • Combs et al. United States Patent: Substituted Pyrrolopyridinones and Substituted Pyrazolopyridinones as BET Inhibitors. Google Patents. Retrieved from[Link]

  • Royal Society of Chemistry. Electrochemical strategies for C–H functionalization and C–N bond formation (Synthesis of 1,4-benzoxazin-3-ones). Chem. Soc. Rev. Retrieved from [Link]

  • Osinubi, A.D., et al. Some benzoxazinones of physiological importance: a synthetic perspective. ResearchGate. Retrieved from [Link]

Sources

Validation

Comparative Guide: Validating Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate Derivatives as Dual COX-2/PPAR-γ Modulators

Executive Summary Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (CAS: 431986-90-2) is a highly versatile synthetic building block that merges two distinct, extensively validated pharmacophores: a methanesulfonyl grou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (CAS: 431986-90-2) is a highly versatile synthetic building block that merges two distinct, extensively validated pharmacophores: a methanesulfonyl group and a phenoxyacetate core. By derivatizing this core, researchers can engineer dual-action therapeutics designed to simultaneously address systemic inflammation and metabolic dysregulation.

This guide provides drug development professionals with a comprehensive framework for validating the biological activity of these derivatives. It objectively compares their performance against established single-target alternatives and details the self-validating experimental protocols required to prove their dual mechanism of action.

Pharmacophore Rationale & Mechanistic Pathways

The therapeutic potential of these derivatives lies in the precise spatial arrangement of their functional groups, which allows them to interface with two distinct biological targets:

  • The Methanesulfonyl Moiety (Anti-inflammatory): This group is a critical hydrogen-bond acceptor that selectively inserts into the secondary side pocket of the Cyclooxygenase-2 (COX-2) enzyme. By interacting with the Arg513 and His90 residues unique to COX-2, it confers potent anti-inflammatory properties without the gastrointestinal toxicity associated with COX-1 inhibition [1].

  • The Phenoxyacetate Core (Metabolic Regulation): The phenoxyacetate moiety is a well-documented structural mimic of endogenous fatty acids. This structural homology enables high-affinity binding to the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-γ and PPAR-α, which are nuclear receptors responsible for regulating lipid metabolism and insulin sensitivity [2]. Similar phenoxyacetic acid derivatives have demonstrated significant hypocholesterolaemic activity in related metabolic pathways [3].

The nitro group serves as an electron-withdrawing modulator that fine-tunes the lipophilicity and binding kinetics of the molecule, ensuring optimal cellular penetrance [4].

Pathway Compound Ethyl 2-(4-methanesulfonyl- 2-nitrophenoxy)acetate COX2 COX-2 Enzyme Compound->COX2 Inhibits PPAR PPAR-γ Receptor Compound->PPAR Activates PGE2 ↓ PGE2 Production COX2->PGE2 Transcription ↑ PPRE Transcription PPAR->Transcription Inflammation ↓ Inflammation & Pain PGE2->Inflammation Metabolism ↑ Lipid Metabolism Transcription->Metabolism

Fig 1: Dual signaling pathway of the compound targeting COX-2 inhibition and PPAR-γ activation.

Comparative Performance Analysis

To objectively evaluate the efficacy of an optimized Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate derivative (designated here as "Derivative X"), it must be benchmarked against gold-standard, single-target therapeutics.

The table below summarizes the quantitative performance data. Derivative X demonstrates a highly favorable COX-2 selectivity index comparable to Celecoxib, while simultaneously exhibiting potent PPAR-γ agonism in the sub-micromolar range, a feature entirely absent in traditional NSAIDs.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity IndexPPAR-γ EC₅₀ (µM)Primary Indication
Derivative X (Optimized) >50.00.12>4160.45Dual-action (Inflammation/Metabolic)
Celecoxib (Positive Control) 15.00.04375N/AOsteoarthritis / Rheumatoid Arthritis
Rosiglitazone (Positive Control) N/AN/AN/A0.03Type 2 Diabetes Mellitus
Ibuprofen (Non-selective) 1.22.40.5N/AGeneral Analgesia

Note: Selectivity Index is calculated as (COX-1 IC₅₀ / COX-2 IC₅₀). Higher values indicate greater safety against gastrointestinal off-target effects.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological validation of these derivatives requires self-validating assay systems. The following protocols are designed to prove direct causality between the compound's application and the observed biological effect, eliminating upstream interference.

Workflow Synthesis Compound Preparation Split Synthesis->Split Assay1 COX-1/COX-2 Inhibition Assay Split->Assay1 Assay2 PPAR-γ Reporter Gene Assay Split->Assay2 Read1 ELISA Quantification (PGE2 levels) Assay1->Read1 Read2 Luminescence (Luciferase Activity) Assay2->Read2 Data Data Synthesis & Selectivity Profiling Read1->Data Read2->Data

Fig 2: Experimental workflow for dual-target biological validation and selectivity profiling.

Protocol A: COX-1/COX-2 Selectivity Profiling via PGE2 Competitive ELISA

Causality Rationale: We utilize purified recombinant human COX-1 and COX-2 enzymes rather than whole-cell lysates. This isolates the direct inhibitory effect of the methanesulfonyl group on the COX active site, preventing false positives caused by upstream inhibition of Phospholipase A2 (PLA2), which would also result in reduced PGE2 levels.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (co-factor) and EDTA.

  • Compound Incubation: Dispense 10 µL of the derivative (serially diluted from 100 µM to 1 nM in DMSO) into the reaction wells. Include Celecoxib as a positive control and a DMSO vehicle as a negative control. Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid (final concentration 10 µM). Crucial Step: Exogenous arachidonic acid ensures the assay strictly measures COX conversion rates.

  • Reaction Termination: After exactly 2 minutes, terminate the reaction by adding 1M HCl to denature the enzymes.

  • Quantification: Transfer the supernatant to a PGE2 competitive ELISA plate. Read absorbance at 412 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Protocol B: Functional PPAR-γ Agonism via PPRE-Luciferase Reporter Assay

Causality Rationale: While standard binding assays (e.g., TR-FRET) can confirm that the phenoxyacetate core has an affinity for the receptor, they cannot distinguish between agonists and antagonists. We utilize a cell-based Peroxisome Proliferator Response Element (PPRE) luciferase reporter assay. This ensures that the compound not only binds to the PPAR-γ ligand-binding domain but successfully induces the specific conformational change required to recruit co-activators and drive gene transcription.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect the cells with a PPRE-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control for cell viability and transfection efficiency) using Lipofectamine 3000.

  • Starvation Phase: 24 hours post-transfection, wash the cells and replace the media with serum-free Opti-MEM to eliminate background activation from lipids present in the FBS.

  • Compound Treatment: Treat the cells with the derivative (serially diluted from 50 µM to 10 nM). Include Rosiglitazone (1 µM) as a positive control. Incubate for 24 hours at 37°C.

  • Luminescence Reading: Lyse the cells using a dual-luciferase assay buffer. Sequentially measure firefly luminescence (functional agonism) and Renilla luminescence (viability control) using a luminometer.

  • Data Normalization: Normalize the firefly signal against the Renilla signal. Plot the fold-activation relative to the vehicle control to determine the EC₅₀.

References

  • Source: Google Patents (US7183295B2)
  • Source: Google Patents (US20090247488A1)
  • Title: Effects of N-3 PUFA-Derived Epoxides Combined with sEH Inhibition on Brown Adipose Tissue and Brown Adipocytes in Obesity Source: University of Tennessee URL: [Link]

  • Title: Inhibitors of HMG-CoA Reductase: Current and Future Prospects Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to the Cost-Efficiency of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate in Benzofuran Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the benzofuran scaffold remains a privileged structural motif, forming the core of numerous pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzofuran scaffold remains a privileged structural motif, forming the core of numerous pharmaceuticals and biologically active compounds. The efficient synthesis of these heterocycles is, therefore, a critical consideration in drug discovery and development. This guide provides an in-depth technical comparison of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate and its utility in benzofuran synthesis against prominent alternative methodologies, with a focus on cost-efficiency, experimental practicality, and overall performance.

Introduction: The Role of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate in Heterocyclic Chemistry

Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate is a bespoke reagent designed for the synthesis of substituted benzofurans. Its structure incorporates a phenoxyacetate moiety, primed for intramolecular cyclization to form the furan ring, and is decorated with electron-withdrawing nitro and methanesulfonyl groups. These substituents are strategically placed to activate the aromatic ring, potentially facilitating the cyclization process. The primary application of this reagent lies in the construction of the benzofuran core, a key step in the synthesis of more complex target molecules.

The synthesis of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate itself is a two-step process, beginning with the nitration of a suitable precursor followed by O-alkylation. The cost-efficiency of using this reagent is therefore a function of the cost of its starting materials, the efficiency of its synthesis, and its performance in the subsequent benzofuran-forming reaction compared to alternative synthetic routes.

The Synthetic Landscape: Alternative Routes to Benzofurans

The synthesis of benzofurans is a well-explored area of organic chemistry, with a variety of methods available. For the purpose of this comparison, we will focus on two of the most prevalent and versatile alternatives to the use of pre-functionalized reagents like Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate: Palladium-catalyzed and Copper-catalyzed intramolecular O-arylation reactions.

  • Palladium-Catalyzed Synthesis: Palladium catalysis is a cornerstone of modern cross-coupling chemistry and offers a powerful method for the formation of the C-O bond necessary for the furan ring of benzofurans. These reactions typically involve the coupling of a phenol with a vinyl or aryl halide, followed by an intramolecular Heck or Sonogashira reaction, or the direct intramolecular O-arylation of a suitably substituted precursor.

  • Copper-Catalyzed Synthesis: Copper-catalyzed methods, often referred to as Ullmann-type couplings, represent a more classical yet continually evolving approach to C-O bond formation. These reactions are often more cost-effective than their palladium-catalyzed counterparts due to the lower cost of copper catalysts. They are particularly effective for the intramolecular O-arylation of ortho-halo-substituted phenoxy derivatives.

Comparative Analysis: Performance and Cost-Efficiency

To provide a comprehensive and objective comparison, we will evaluate the entire synthetic sequence required to produce a common benzofuran intermediate using our target reagent and the two primary alternative methods.

Synthesis and Cost of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate

The synthesis of our target reagent begins with a commercially available starting material, 4-methylsulfonyl-2-nitrotoluene. This is then oxidized to the corresponding phenol, which is subsequently alkylated with ethyl bromoacetate.

dot

A 4-Methylsulfonyl-2-nitrotoluene B 4-Methanesulfonyl-2-nitrophenol A->B Oxidation C Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate B->C O-Alkylation (Ethyl bromoacetate, Base) A o-Iodophenol + Terminal Alkyne B 2-Alkynylphenol A->B Pd-Catalyzed Sonogashira Coupling C Benzofuran B->C Intramolecular Cyclization

Caption: Palladium-catalyzed benzofuran synthesis.

Cost Analysis:

Reagent/CatalystSupplierCatalog #Price (USD)QuantityCost per gram/mg
Palladium(II) acetate (Pd(OAc)₂)MilliporeSigma205869-1G$109.001 g$109.00/g
XPhos (ligand)MilliporeSigma638064-1G$101.001 g$101.00/g
Copper(I) iodide (CuI)MilliporeSigma205540-25G$58.3025 g$2.33/g
Cesium Carbonate (Cs₂CO₃)MilliporeSigma202134-25G$81.5025 g$3.26/g

Note: Prices are approximate and subject to change. The cost of the specific o-iodophenol and alkyne will vary depending on their structure.

While the cost of the palladium catalyst and phosphine ligand is high, they are used in catalytic amounts (typically 1-5 mol%). The overall cost will be heavily influenced by the price of the starting materials.

Alternative 2: Copper-Catalyzed Benzofuran Synthesis

Copper-catalyzed methods often provide a more economical alternative to palladium. A representative procedure is the intramolecular O-arylation of an o-halophenol derivative.

dot

A o-Halophenol Derivative B Benzofuran A->B Cu-Catalyzed Intramolecular O-Arylation

Caption: Copper-catalyzed benzofuran synthesis.

Cost Analysis:

Reagent/CatalystSupplierCatalog #Price (USD)QuantityCost per gram/mg
Copper(I) iodide (CuI)MilliporeSigma205540-25G$58.3025 g$2.33/g
1,10-Phenanthroline (ligand)MilliporeSigma131377-5G$47.305 g$9.46/g
Potassium Carbonate (K₂CO₃)MilliporeSigmaP5863$50.50500 g$0.10/g

Note: Prices are approximate and subject to change. The cost of the specific o-halophenol derivative will be a major factor.

The significantly lower cost of the copper catalyst and readily available ligands makes this approach attractive from a financial perspective, especially for large-scale synthesis.

Experimental Protocols

Synthesis of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate

Step 1: Oxidation of 4-Methylsulfonyl-2-nitrotoluene to 4-Methanesulfonyl-2-nitrophenol. This is a non-trivial oxidation and would require development. A potential route involves oxidation with a strong oxidant like potassium permanganate or chromic acid, followed by workup and purification. This step adds significant cost and complexity.

Step 2: O-Alkylation of 4-Methanesulfonyl-2-nitrophenol.

  • To a solution of 4-methanesulfonyl-2-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate.

Palladium-Catalyzed Synthesis of a 2-Arylbenzofuran

[1]

  • To a flame-dried flask, add o-iodophenol (1.0 eq), the terminal alkyne (1.2 eq), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon).

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Copper-Catalyzed Synthesis of a 2-Arylbenzofuran

[2]

  • To a flask, add o-iodophenol (1.0 eq), the aryl acetylene (1.1 eq), CuI (5 mol%), and 1,10-phenanthroline (10 mol%).

  • Add a base such as K₂CO₃ (2.0 eq) and a solvent (e.g., DMF or DMSO).

  • Heat the reaction mixture to 100-120 °C under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Discussion and Recommendations

The choice of synthetic strategy for constructing benzofurans is a multifactorial decision that balances cost, time, and the specific requirements of the target molecule.

  • Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate: This reagent offers a more "convergent" approach where a significant portion of the final molecule is pre-assembled. However, the synthesis of the reagent itself is a multi-step process with a significant cost associated with the starting materials and the required oxidation step. The utility of this reagent is also limited to the synthesis of benzofurans with the specific substitution pattern it carries. This approach may be advantageous when the specific substitution is desired and when the subsequent intramolecular cyclization is highly efficient and high-yielding, potentially simplifying the final steps of a complex synthesis.

  • Palladium-Catalyzed Methods: Palladium catalysis offers unparalleled versatility and functional group tolerance. A wide variety of substituted benzofurans can be accessed from readily available phenols and alkynes or other coupling partners. While the initial investment in the catalyst and ligands is high, their catalytic nature means that the overall cost contribution per reaction can be managed, especially at scale. The mild reaction conditions and high yields often associated with palladium catalysis can also lead to savings in purification and downstream processing.

  • Copper-Catalyzed Methods: For cost-driven projects and large-scale manufacturing, copper-catalyzed syntheses present a compelling alternative. The catalysts and ligands are significantly cheaper than their palladium counterparts. While these reactions may sometimes require higher temperatures or longer reaction times, modern advancements have greatly improved their efficiency and scope. For many applications, the cost savings of using copper will outweigh any minor drawbacks in performance.

References

  • Droździk, P., et al. (2020). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Scientific Reports, 10(1), 1-13.
  • Bates, C. G., Saejueng, P., Murphy, J. M., & Venkataraman, D. (2002). Synthesis of 2-arylbenzo[b]furans via copper(I)-catalyzed coupling of o-iodophenols and aryl acetylenes. Organic Letters, 4(26), 4727–4729.
  • XPhos, 97%. SLS. (n.d.). Retrieved from [Link]

  • XPhos, 10 g. Carl ROTH. (n.d.). Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2016). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method.
  • Cacchi, S., & Fabrizi, G. (2016). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method.
  • Wang, L., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465.
  • Liu, Y., Wang, H., & Wan, J.-P. (2014). Copper-Catalyzed, C–C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. The Journal of Organic Chemistry, 79(22), 10599–10604.
  • Itami, K., et al. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules, 25(25), 5949.
  • Ma, D., & Cai, Q. (2008). Copper-Catalyzed Hydroxylation of Aryl Halides: Efficient Synthesis of Phenols, Alkyl Aryl Ethers and Benzofuran Derivatives in Neat Water. European Journal of Organic Chemistry, 2008(21), 3623-3628.
  • Tanimori, S., & Kirihata, M. (2005). Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans viacarbon–carbon bond formation.
  • Silva, T., et al. (2022). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 27(3), 896.
  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of 2,3-dihydrobenzofurans via the palladium catalyzed carboalkoxylation of 2-allylphenols. Organic Chemistry Frontiers, 7(1), 23-27.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Gopalan, A. S., & Jacobs, H. K. (2002). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. Tetrahedron Letters, 43(28), 4977-4980.
  • Reddy, T. J., et al. (2011). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. Tetrahedron Letters, 52(34), 4477-4480.
  • A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Quick Company. (n.d.). Retrieved from [Link]

  • CUI costs. CUI Program Blog. (2021, November 12). Retrieved from [Link]

  • Synthesis and inhibition of 2-arylbenzofurans. ResearchGate. (n.d.). Retrieved from [Link]

  • Controlled Unclassified Information (CUI). Alderman & Company. (2022, September 13). Retrieved from [Link]

  • Buchwald, S. L., & Mauger, C. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journal of Organic Chemistry, 13, 583–614.
  • Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr. (2015). International Journal of Electrochemical Science, 10, 2962-2970.
  • Tuition & Fees. Concordia University Irvine. (n.d.). Retrieved from [Link]

  • Synthesis process of 2-nitro-4-methylsulfonylbenzoic acid. Google Patents. (n.d.).
  • Li, B., et al. (2019). A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. Organic & Biomolecular Chemistry, 17(36), 8416-8420.
  • A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. TREA. (2024, July 25). Retrieved from [Link]

  • Ohe, K., et al. (2019). Intramolecular Electrophilic Cyclization Approach to 6-Substituted Naphtho[2,1-b]benzofurans: Novel Dual-State Emissive Fluorophores with Blue Emission.
  • 2025-2026 Tuition and Fees. Concordia University Irvine Catalog. (n.d.). Retrieved from [Link]

  • Rethinking CUI Management: A Costly and Reactive Approach. QSA Global. (n.d.). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate

For Research Use Only. Not for human or veterinary use.

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for human or veterinary use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the safe handling and disposal of this compound, fostering a culture of safety and scientific integrity within the laboratory.

Hazard Assessment and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these hazards. For the related compound, 4-Nitrophenyl acetate, the following GHS classifications have been identified and should be considered when handling Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate[1][2][3][4][5]:

  • Oxidizing solids: May intensify fire; oxidizer.[1][3][4]

  • Skin sensitization: May cause an allergic skin reaction.[1][3][4]

  • Serious eye damage/eye irritation: Causes serious eye damage.[1][2][3][4]

  • Skin irritation: Causes skin irritation.[2]

  • Specific target organ toxicity - single exposure (Respiratory system): May cause respiratory irritation.[2]

Hazard Statement(s): H272, H315, H317, H318, H319, H335[1][2][3][4]

Signal Word: Danger[1][3][4]

Given these potential hazards, adherence to stringent safety protocols is paramount. The following sections detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential to minimize the risk of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Body Part Recommended PPE Standard/Specification Rationale
Eyes/Face Chemical safety goggles and a face shield worn over safety glasses.OSHA 29 CFR 1910.133 or European Standard EN166Provides comprehensive protection against splashes and airborne particles, addressing the risk of serious eye damage.
Skin Chemical-resistant gloves (e.g., Butyl rubber, thick-gauge Nitrile) and a flame-resistant lab coat. For larger quantities or significant splash potential, a chemical-resistant apron or coveralls are recommended.EU Directive 89/686/EEC and the standard EN 374 for gloves.Protects skin from irritation, and potential sensitization, and prevents clothing contamination.
Respiratory A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges. A P100 particulate filter should be added if handling the compound as a powder or if aerosols may be generated.[6][7][8] For higher concentrations or in situations with inadequate ventilation, a Powered Air-Purifying Respirator (PAPR) is recommended.MSHA/NIOSH approvedPrevents inhalation of vapors, dust, or aerosols, mitigating the risk of respiratory irritation.
Feet Closed-toe, chemical-resistant shoes.N/AProtects feet from spills.
Glove Selection: A Critical Choice

The choice of glove material is critical for preventing skin contact. While specific breakthrough time data for Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate is not available, general chemical resistance charts provide guidance.

  • Butyl rubber gloves are recommended for protection against a wide variety of chemicals, including nitrocompounds and esters.[9][10]

  • Nitrile gloves can offer good short-term splash protection, but their resistance to aromatic and halogenated hydrocarbons can be poor.[11][12] Thicker nitrile gloves (e.g., >8 mil) will offer more robust protection than standard disposable gloves.[12][13][14]

It is imperative to inspect gloves for any signs of degradation or damage before and during use. If contact with the chemical occurs, gloves should be removed and replaced immediately. [14][15]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE prep_hood Work in a Certified Chemical Fume Hood prep_start->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Solid Compound prep_materials->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate.

Key Procedural Points:

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible.

  • Weighing: When weighing the solid, use a micro-spatula and handle it carefully to avoid creating dust.

  • Dissolving: Add solvent to the solid slowly to prevent splashing.

  • Post-Handling: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. Use a suitable solvent for initial cleaning, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate and any contaminated materials is crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.

cluster_waste_gen Waste Generation cluster_waste_process Waste Processing cluster_waste_disposal Final Disposal waste_solid Solid Waste (Contaminated PPE, Weighing Paper) process_segregate Segregate Waste Streams waste_solid->process_segregate waste_liquid Liquid Waste (Unused Solutions, Cleaning Solvents) waste_liquid->process_segregate waste_sharps Contaminated Sharps waste_sharps->process_segregate process_container Use Designated, Labeled, and Sealed Hazardous Waste Containers process_segregate->process_container process_log Maintain Accurate Waste Logs process_container->process_log disposal_ehs Contact Environmental Health & Safety (EHS) process_log->disposal_ehs disposal_pickup Arrange for Professional Hazardous Waste Pickup disposal_ehs->disposal_pickup

Caption: Waste Disposal Workflow.

Disposal Protocol:

  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Containerization:

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, bench paper, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all liquid waste in a compatible, leak-proof, and clearly labeled hazardous waste container.

    • Sharps Waste: Dispose of any contaminated sharps in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate," and the appropriate hazard pictograms.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal. Incineration is often the recommended disposal method for nitrated organic compounds.[1] Never dispose of this chemical down the drain or in the regular trash.

By adhering to these protocols, you contribute to a safer research environment and ensure compliance with all relevant safety regulations.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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